Thp-peg13-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H62O15 |
|---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C31H62O15/c32-4-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-23-24-42-25-26-43-27-28-44-29-30-46-31-3-1-2-5-45-31/h31-32H,1-30H2 |
InChI Key |
JLZITKYQXXFDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
Thp-peg13-OH: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Thp-peg13-OH, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by co-opting the cell's natural ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Core Chemical Properties and Specifications
This compound is a polyethylene glycol (PEG)-based linker featuring a tetrahydropyranyl (THP) protected alcohol at one end and a free hydroxyl group at the other. The PEG chain, consisting of 13 ethylene glycol units, imparts favorable solubility and pharmacokinetic properties to the resulting PROTAC molecule. The THP group serves as a stable protecting group for the hydroxyl functionality, which can be selectively removed under acidic conditions to allow for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C31H62O15 | DC Chemicals |
| Molecular Weight | 674.81 g/mol | DC Chemicals |
| Appearance | White to off-white solid or viscous liquid | General observation for long-chain PEGs[1] |
| Solubility | Soluble in water, ethanol, and many organic solvents such as DMF and dichloromethane.[2][3] | General PEG properties[4] |
| Stability | The THP ether is stable under strongly basic conditions but is cleaved under acidic conditions. | Organic Chemistry Principles |
Experimental Protocols
Due to the proprietary nature of specific PROTAC synthesis protocols, a detailed, universally applicable protocol for this compound is not publicly available. However, the following represents a generalized, two-stage experimental approach for the synthesis of a PROTAC using a heterobifunctional PEG linker like this compound. This process typically involves sequential amide bond formation or "click chemistry" reactions.
Stage 1: Coupling of this compound to the E3 Ligase Ligand
This stage involves the activation of the free hydroxyl group of this compound, for example, by converting it to a better leaving group like a tosylate, followed by nucleophilic substitution with an amine-functionalized E3 ligase ligand.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM)
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of VHL or Cereblon ligand)
-
Anhydrous dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Activation of this compound: Dissolve this compound in anhydrous DCM. Add TEA, and cool the mixture to 0°C. Slowly add a solution of TsCl in anhydrous DCM. Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction and purify the resulting Thp-peg13-OTs by flash column chromatography.
-
Coupling to E3 Ligase Ligand: Dissolve the amine-functionalized E3 ligase ligand and Thp-peg13-OTs in anhydrous DMF. Add DIPEA and heat the reaction mixture. Monitor the progress by LC-MS. Once the reaction is complete, perform an aqueous workup and purify the product, Thp-peg13-E3 Ligase Ligand, by preparative high-performance liquid chromatography (HPLC).
-
Stage 2: Deprotection and Coupling to the Target Protein Ligand
The THP protecting group is removed under acidic conditions, and the liberated hydroxyl group is then activated for coupling with the target protein ligand.
-
Materials:
-
Thp-peg13-E3 Ligase Ligand
-
Acidic catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or trifluoroacetic acid (TFA))
-
Methanol or DCM as solvent
-
Carboxylic acid-functionalized target protein ligand
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Anhydrous DMF
-
DIPEA
-
-
Procedure:
-
THP Deprotection: Dissolve Thp-peg13-E3 Ligase Ligand in a suitable solvent like methanol or DCM. Add the acidic catalyst and stir at room temperature. Monitor the deprotection by LC-MS. Upon completion, neutralize the reaction and remove the solvent under reduced pressure to obtain HO-peg13-E3 Ligase Ligand.
-
Final Coupling: Dissolve the carboxylic acid-functionalized target protein ligand in anhydrous DMF. Add the coupling reagent (e.g., HATU) and DIPEA, and stir for a few minutes to pre-activate the carboxylic acid. Add a solution of HO-peg13-E3 Ligase Ligand in anhydrous DMF. Stir the reaction at room temperature until completion as monitored by LC-MS. Purify the final PROTAC product by preparative HPLC.
-
Characterization: The final PROTAC should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Visualizing the Molecular Logic and Workflow
To better illustrate the concepts central to the application of this compound, the following diagrams have been generated using Graphviz.
The diagram above illustrates the catalytic mechanism of a PROTAC. The PROTAC molecule, incorporating the this compound linker, facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in further rounds of degradation.
This workflow diagram outlines the key stages in the synthesis and validation of a PROTAC molecule utilizing a linker such as this compound. The process begins with the synthesis or acquisition of the three core components, followed by a sequential coupling and purification process, and concludes with the structural characterization of the final product.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Physicochemical Properties And Safety Factors for Polyethylene Glycol (PEG) - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 4. creativepegworks.com [creativepegworks.com]
In-Depth Technical Guide to Thp-peg13-OH: A Core Component in Proteolysis-Targeting Chimeras
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Thp-peg13-OH, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The linker component, such as this compound, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometric arrangement of the final ternary complex.
Core Molecular Attributes
This compound is a heterobifunctional linker composed of a polyethylene glycol (PEG) chain with thirteen ethylene glycol units. One terminus is protected by a tetrahydropyranyl (THP) group, an acid-labile protecting group for the hydroxyl function, while the other end possesses a free hydroxyl group available for chemical modification.
| Property | Value | Source |
| Chemical Formula | C31H62O15 | N/A |
| Molecular Weight | 682.81 g/mol | N/A |
The Role of this compound in PROTAC Synthesis
The modular design of PROTACs allows for the systematic assembly of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the interconnecting linker. PEG-based linkers like this compound are widely employed to enhance the aqueous solubility and optimize the pharmacokinetic properties of the resulting PROTAC molecule. The THP protecting group allows for selective functionalization of the free hydroxyl group, with subsequent deprotection under mild acidic conditions to reveal the terminal hydroxyl for further conjugation.
Experimental Protocols
While specific, proprietary synthesis protocols for this compound are not publicly available, the following represents a generalized, two-stage experimental workflow for its incorporation into a PROTAC. This protocol is based on established methodologies for the synthesis of PEGylated PROTACs.
Stage 1: Coupling of the First Ligand to this compound
This procedure outlines the coupling of a ligand (either for the POI or the E3 ligase) containing a carboxylic acid functional group to the free hydroxyl group of this compound via an ester linkage.
Materials:
-
This compound
-
Ligand of Interest (with a carboxylic acid moiety)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the Ligand of Interest (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the THP-protected Ligand-PEG conjugate.
Stage 2: Deprotection and Coupling of the Second Ligand
This part of the protocol describes the removal of the THP protecting group and subsequent coupling of the second ligand.
Materials:
-
THP-protected Ligand-PEG conjugate (from Stage 1)
-
Second Ligand of Interest (with a suitable functional group for coupling, e.g., a carboxylic acid)
-
p-Toluenesulfonic acid (p-TSA) or other mild acid catalyst
-
Methanol or Ethanol
-
Coupling reagents as described in Stage 1 (e.g., DCC, DMAP)
-
Anhydrous solvent (DCM or DMF)
Procedure:
-
Deprotection: Dissolve the THP-protected Ligand-PEG conjugate in methanol.
-
Add a catalytic amount of p-TSA.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the THP group is cleaved.
-
Neutralize the reaction with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure. The resulting deprotected Ligand-PEG-OH can be used directly or after purification.
-
Coupling of the Second Ligand: Follow the coupling procedure outlined in Stage 1, using the deprotected Ligand-PEG-OH and the second Ligand of Interest as the starting materials.
-
Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Workflow and Logic
The following diagrams illustrate the logical relationships and the experimental workflow for the synthesis of a PROTAC utilizing this compound.
Caption: Logical flow of PROTAC synthesis.
Caption: PROTAC synthesis experimental workflow.
Signaling Pathway Context
This compound does not directly participate in a signaling pathway. Instead, it serves as a critical component of a PROTAC, which hijacks the cellular ubiquitin-proteasome pathway to induce protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
The Strategic Role of Thp-peg13-OH in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an in-depth technical examination of the role of a specific polyethylene glycol (PEG)-based linker, Thp-peg13-OH, in PROTAC design.
The Structure and Function of this compound
This compound is a PROTAC linker characterized by a 13-unit polyethylene glycol chain. The "Thp" designation refers to a Tetrahydropyran protecting group attached to one of the terminal hydroxyl groups. This protecting group is instrumental during the multi-step synthesis of a PROTAC molecule, preventing unwanted side reactions of the hydroxyl group while the other end of the linker is being conjugated to either the POI ligand or the E3 ligase ligand. The hydroxyl group (-OH) on the other end provides a reactive site for conjugation.
The PEG component of the linker imparts several advantageous properties to the PROTAC molecule. PEG chains are known to enhance the aqueous solubility of small molecules, a critical factor for improving the often-poor solubility of complex PROTACs.[1] Furthermore, the flexibility of the PEG chain can be crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2]
Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Quantitative Data Summary: Representative BTK and BRD4 Degraders with PEG Linkers
The following tables summarize the degradation efficiency of representative PROTACs targeting BTK and Bromodomain-containing protein 4 (BRD4) that utilize PEG linkers of varying lengths. This data illustrates the impact of linker length on the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC (Target) | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK Degrader | PEG (long chain) | ~10-50 | >90 | Various | |
| BRD4 Degrader | PEG (long chain) | ~5-20 | >95 | Various |
Note: The data presented here is a representative summary from multiple sources and may not correspond to a single specific molecule but rather illustrates the general efficacy of PROTACs with long PEG linkers.
Experimental Protocols
The characterization of PROTACs involves a series of key experiments to determine their efficacy and mechanism of action. Below are detailed methodologies for two fundamental assays.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay is used to confirm that the PROTAC can induce the formation of a ternary complex in a cellular context.
1. Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to a NanoLuc® luciferase (e.g., POI-NLuc) and the E3 ligase component fused to a HaloTag® (e.g., HaloTag-CRBN).
2. Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Treat the cells with the PROTAC at various concentrations.
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure the luminescence and filtered fluorescence signals using a plate reader.
3. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (fluorescence) by the donor signal (luminescence).
-
A bell-shaped curve when plotting the BRET ratio against PROTAC concentration is indicative of ternary complex formation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to PROTAC design and evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western blot analysis.
Caption: Simplified BTK signaling pathway.
Caption: Simplified BRD4 signaling pathway.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, and PEG-based linkers like this compound offer significant advantages in terms of solubility and conformational flexibility. While the optimal linker length is target-dependent, the principles outlined in this guide, supported by representative data and detailed experimental protocols, provide a strong foundation for the rational design and evaluation of novel protein degraders. The continued exploration of linker technology will undoubtedly be a key driver in advancing the field of targeted protein degradation and bringing new therapies to the clinic.
References
The Strategic Application of Long-Chain Polyethylene Glycol (PEG) Linkers in Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has become a cornerstone in the development of advanced therapeutics. The use of long-chain PEG linkers, in particular, offers a versatile and powerful strategy to significantly enhance the pharmacokinetic and pharmacodynamic properties of a wide range of molecules, from small-molecule drugs to large biologics like antibodies and peptides. This in-depth technical guide provides a comprehensive overview of the core functions of long-chain PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Core Functions and Advantages of PEGylation with Long-Chain Linkers
The primary motivation for employing long-chain PEG linkers in drug development is to improve the overall therapeutic index of a molecule. This is achieved through a combination of physicochemical modifications that positively impact the drug's behavior in the body.
One of the most significant advantages of PEGylation is the prolongation of the in-vivo circulation time of the conjugated molecule.[1] The hydrophilic and flexible nature of the long PEG chain creates a hydrodynamic shell around the drug, effectively increasing its size.[1] This increased hydrodynamic radius reduces the rate of renal clearance, a primary elimination pathway for smaller therapeutic molecules.[2]
Furthermore, the PEG linker can act as a protective shield , sterically hindering the approach of proteolytic enzymes and reducing the degradation of protein and peptide-based drugs.[3] This shielding effect also helps to reduce the immunogenicity of the therapeutic by masking potential epitopes on the drug's surface from recognition by the immune system.[4]
Long-chain PEG linkers also play a crucial role in enhancing the solubility and stability of hydrophobic drug molecules. This is particularly important in the context of antibody-drug conjugates (ADCs), where the cytotoxic payload is often poorly soluble in aqueous environments. The hydrophilic PEG chain can help to prevent aggregation and improve the overall formulation characteristics of the ADC.
Impact of Long-Chain PEG Linkers on Pharmacokinetics (PK) and Pharmacodynamics (PD)
The length of the PEG chain is a critical parameter that can be fine-tuned to achieve a desired pharmacokinetic profile. Generally, a longer PEG chain leads to a more pronounced effect on the drug's circulation half-life. However, this often comes with a trade-off in terms of pharmacodynamic activity.
The increased steric hindrance from a long PEG chain can sometimes interfere with the binding of the therapeutic molecule to its target receptor or enzyme, leading to a decrease in in-vitro potency. This phenomenon is often referred to as the "PEG dilemma." The goal in designing a PEGylated therapeutic is to find the optimal balance where the benefits of an extended half-life outweigh any potential reduction in binding affinity, resulting in an overall improvement in in-vivo efficacy.
Applications of Long-Chain PEG Linkers in Drug Development
The versatile nature of long-chain PEG linkers has led to their widespread application across various therapeutic modalities.
In the field of antibody-drug conjugates (ADCs) , long-chain PEG linkers are increasingly being used to connect the antibody to the cytotoxic payload. Beyond improving solubility, the PEG linker can also influence the drug-to-antibody ratio (DAR) that can be achieved without causing aggregation.
For protein and peptide therapeutics , PEGylation is a well-established strategy to improve their stability and extend their duration of action, thereby reducing the frequency of administration and improving patient compliance.
Nanoparticle-based drug delivery systems also benefit from the incorporation of long-chain PEG linkers on their surface. This "stealth" coating helps the nanoparticles to evade recognition by the reticuloendothelial system (RES), leading to prolonged circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of long-chain PEG linker length on key performance metrics of therapeutic molecules.
| Drug/Molecule | PEG Linker Length (kDa) | Half-Life (t½) | Fold Increase in Half-Life (compared to non-PEGylated) | Reference |
| Interferon-α2a | 12 | 65 h | ~9 | |
| Interferon-α2a | 40 (branched) | 77 h | ~11 | |
| Methotrexate-loaded Chitosan Nanoparticles | 0.75 | 16.80 h | - | |
| Methotrexate-loaded Chitosan Nanoparticles | 2.0 | 21.12 h | - | |
| Methotrexate-loaded Chitosan Nanoparticles | 5.0 | 25.56 h | - |
Table 1: Effect of PEG Linker Length on the Half-Life of Therapeutics. This table demonstrates the direct correlation between increasing PEG chain length and the extension of the drug's circulation half-life.
| Antibody-Drug Conjugate (ADC) | PEG Linker (number of PEG units) | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Tumor Growth Inhibition (%) | Reference |
| Anti-HER2 ADC with MMAE | No PEG | 5.4 | 60 | |
| Anti-HER2 ADC with MMAE | PEG4 | 12.1 | 75 | |
| Anti-HER2 ADC with MMAE | PEG8 | 25.6 | 85 | |
| Anti-HER2 ADC with MMAE | PEG12 | 38.2 | 90 |
Table 2: Impact of PEG Linker Length on the Efficacy of an Antibody-Drug Conjugate. This table illustrates the trade-off between in vitro potency and in vivo efficacy. While longer PEG linkers lead to a decrease in immediate cytotoxicity in cell culture, they significantly enhance the anti-tumor activity in a living system due to improved pharmacokinetics.
Detailed Experimental Protocols
Synthesis of a Heterobifunctional Long-Chain PEG Linker
This protocol describes a general method for the synthesis of an amine-reactive and thiol-reactive heterobifunctional long-chain PEG linker.
Materials:
-
α-hydroxyl-ω-carboxyl polyethylene glycol (HO-PEG-COOH, long-chain)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Maleimide
-
Amino-thiol linker (e.g., N-(2-aminoethyl)maleimide)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Stir plate and stir bars
-
Round bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Activation of the Carboxyl Group:
-
Dissolve HO-PEG-COOH and a slight excess of NHS in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir at 0°C for 1 hour, then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude HO-PEG-NHS ester.
-
-
Introduction of the Maleimide Group:
-
Dissolve the crude HO-PEG-NHS ester in anhydrous DMF.
-
Add a slight excess of the amino-thiol linker (e.g., N-(2-aminoethyl)maleimide) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield the heterobifunctional Maleimide-PEG-OH linker.
-
-
Final Activation of the Hydroxyl Group (Optional, for creating a different amine-reactive end):
-
The terminal hydroxyl group can be further functionalized, for example, by converting it to an NHS ester as described in step 1, to create a Maleimide-PEG-NHS linker.
-
Site-Specific N-Terminal PEGylation of a Therapeutic Protein
This protocol outlines the reductive amination method for site-specific PEGylation at the N-terminus of a protein.
Materials:
-
Therapeutic protein with an accessible N-terminus
-
Methoxy-PEG-aldehyde (long-chain)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction buffer (e.g., 100 mM MES, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation:
-
Prepare a solution of the therapeutic protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
-
PEGylation Reaction:
-
Add a 5 to 20-fold molar excess of methoxy-PEG-aldehyde to the protein solution.
-
Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours. The low pH favors the reaction at the N-terminus over lysine residues.
-
-
Reaction Quenching:
-
Add the quenching solution to the reaction mixture to consume any unreacted PEG-aldehyde.
-
-
Purification of the PEGylated Protein:
-
Purify the PEGylated protein from unreacted PEG, protein, and other reagents using Size Exclusion Chromatography (SEC).
-
Collect fractions and analyze them by SDS-PAGE and UV spectroscopy to identify the fractions containing the purified mono-PEGylated protein.
-
-
Characterization:
-
Confirm the identity and purity of the PEGylated protein using techniques such as SEC-MALS and mass spectrometry.
-
Characterization of PEGylated Proteins using SEC-MALS
Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for the absolute characterization of PEGylated proteins.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Size Exclusion Chromatography (SEC) column suitable for the molecular weight range of the PEGylated protein.
-
Multi-Angle Light Scattering (MALS) detector
-
Refractive Index (RI) detector
-
UV detector
Procedure:
-
System Setup and Calibration:
-
Equilibrate the SEC column with an appropriate mobile phase (e.g., phosphate-buffered saline).
-
Calibrate the detectors according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare a solution of the purified PEGylated protein in the mobile phase at a known concentration (typically 0.1-1.0 mg/mL).
-
Filter the sample through a 0.1 or 0.22 µm filter before injection.
-
-
Data Acquisition:
-
Inject the sample onto the SEC column.
-
Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
-
Data Analysis:
-
Use the appropriate software to analyze the data from the three detectors.
-
The UV signal provides the concentration of the protein component.
-
The RI signal provides the concentration of the entire conjugate (protein + PEG).
-
The MALS detector measures the light scattered by the eluting molecules, which is proportional to their molar mass and concentration.
-
By combining the data from all three detectors, the software can calculate the absolute molar mass of the protein, the PEG, and the entire conjugate, as well as the degree of PEGylation.
-
Key Signaling Pathways and Workflows
Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to long-chain PEG linkers.
Conclusion and Future Outlook
Long-chain PEG linkers are indispensable tools in modern drug development, offering a robust platform to overcome many of the challenges associated with the delivery and efficacy of therapeutic agents. The ability to precisely tune the length and functionality of these linkers allows for the rational design of drugs with optimized pharmacokinetic and pharmacodynamic profiles. As our understanding of the complex interplay between PEGylated molecules and biological systems continues to grow, we can expect to see the development of even more sophisticated and effective therapies that leverage the power of this versatile technology. Future innovations may focus on the development of biodegradable PEG linkers, stimuli-responsive linkers that release the drug only at the target site, and novel PEG architectures that further enhance therapeutic performance.
References
The Strategic Advantage of 13-Unit PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules hinges on the intricate interplay between their three core components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and the crucial linker that tethers them. Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. This technical guide delves into the specific advantages of employing a 13-unit PEG linker in PROTAC design, providing a comprehensive overview of its impact on efficacy, pharmacokinetics, and mechanism of action, supported by quantitative data and detailed experimental protocols.
Core Principles: The Role of the Linker in PROTAC Function
The linker in a PROTAC is far from a passive spacer; it is a critical determinant of the molecule's overall performance. Its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] An optimally designed linker facilitates a productive orientation of the POI and the E3 ligase, enabling efficient ubiquitination and subsequent proteasomal degradation. Conversely, a suboptimal linker can lead to steric hindrance, reduced ternary complex stability, or an unproductive geometric arrangement, thereby diminishing the PROTAC's efficacy.[2]
The 13-Unit PEG Linker: A Case Study in Optimized Design
Recent research has highlighted the utility of a 13-atom linker, often comprised of a PEG-based structure, in achieving potent and selective protein degradation. A notable example is the Focal Adhesion Kinase (FAK)-degrading PROTAC, A13, which incorporates a 13-atom PEG-based linker.[3][4][5] This specific linker length has demonstrated a favorable balance of flexibility and rigidity, contributing to enhanced biological activity.
Enhanced Degradation Efficacy
The 13-unit PEG linker in PROTAC A13 has been shown to induce potent degradation of its target protein, FAK. At a concentration of 10 nM, A13 achieves 85% degradation of FAK in A549 non-small cell lung cancer cells. This high level of degradation at a low nanomolar concentration underscores the efficiency of the ternary complex formation and subsequent ubiquitination facilitated by the 13-unit PEG linker.
Favorable Pharmacokinetic Profile
Beyond its degradation potency, the 13-unit PEG linker contributes to desirable drug-like properties. PROTAC A13 exhibits excellent plasma stability, with a half-life greater than 194.8 minutes, indicating its resilience to metabolic degradation. The hydrophilic nature of the PEG linker can also enhance the solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in PROTAC development.
Data Presentation: Quantitative Analysis of PROTACs with Varying Linker Lengths
To illustrate the impact of linker length on PROTAC performance, the following table summarizes key data from a study on FAK-degrading PROTACs, including the optimized PROTAC A13 with its 13-atom PEG-based linker.
| PROTAC | Linker Composition | Linker Length (atoms) | FAK Kinase IC50 (nM) | FAK Degradation at 10 nM (%) |
| A1 | Alkyl | 8 | 22.3 | ~60 |
| A6 | PEG | 10 | 24.4 | ~75 |
| A13 | PEG | 13 | 26.4 | 85 |
| A14 | PEG | 16 | >50 | ~80 |
| A15 | PEG | 19 | >50 | ~70 |
Table 1: Comparative data of FAK-degrading PROTACs with varying linker compositions and lengths. Data extracted from Qin et al., 2022.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Synthesis of FAK-Degrading PROTAC A13
The synthesis of PROTAC A13 involves a multi-step process coupling the FAK inhibitor, a derivative of PF-562271, with the E3 ligase ligand, pomalidomide, via the 13-unit PEG linker. The detailed synthetic scheme and procedures can be found in the supplementary information of the referenced publication.
Western Blot for FAK Degradation
Objective: To quantify the degradation of FAK protein in cells treated with a PROTAC.
Materials:
-
A549 cells
-
PROTAC A13
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-FAK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of PROTAC A13 (e.g., 1 nM to 1 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and visualize bands using an imaging system.
-
Quantify band intensities and normalize FAK levels to the loading control.
-
Calculate the percentage of FAK degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of the PROTAC.
Materials:
-
A549 cells
-
PROTAC A13
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in a 96-well plate. After 24 hours, treat with a serial dilution of PROTAC A13 for 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
The strategic implementation of a 13-unit PEG linker in PROTAC design, as exemplified by the FAK-degrading PROTAC A13, offers a compelling approach to achieving potent and selective protein degradation coupled with favorable pharmacokinetic properties. The inherent flexibility and hydrophilicity of the PEG backbone, combined with an optimized length, facilitates the formation of a stable and productive ternary complex, leading to efficient target ubiquitination and proteasomal degradation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of next-generation PROTACs, ultimately accelerating the development of novel therapeutics for a wide range of diseases.
References
- 1. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 2. Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Proteolysis-Targeting Chimeras (PROTACs): The Role of Thp-peg13-OH in Inducing Protein Ubiquitination
This technical guide provides a comprehensive overview of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to induce the degradation of specific proteins. A central focus is placed on the role of linkers, such as this compound, in the efficacy of these molecules. This document details the underlying mechanism of action, presents illustrative quantitative data, outlines key experimental protocols, and provides visual diagrams of the critical pathways and workflows involved in PROTAC research and development.
The Central Role of the Linker: Understanding this compound
This compound is a polyethylene glycol (PEG)-based PROTAC linker.[1][2] It is a crucial component used in the synthesis of PROTACs but does not independently induce protein ubiquitination. A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is far more than a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy.[1]
PEG linkers, like this compound, are frequently employed in PROTAC design due to several advantageous properties:[1]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is beneficial for handling, formulation, and pharmacokinetic properties.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a conformation that shields its polar surface area, potentially aiding in cell membrane traversal.
-
Optimal Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The choice of linker is a critical aspect of PROTAC design, often requiring empirical optimization to achieve the desired degradation profile.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC is released and can engage another target protein and E3 ligase, acting in a catalytic manner.
This mechanism of action allows for the elimination of a target protein rather than just its inhibition, which can offer a more profound and sustained biological effect.
Signaling Pathway Diagram
The following diagram illustrates the PROTAC-mediated protein degradation pathway.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of the target protein that can be degraded.
The following table provides illustrative data for various PROTACs that utilize PEG linkers, demonstrating the impact of linker length and composition on degradation efficacy.
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | VHL | PEG | HeLa | 13 | >90 |
| ARV-825 | BRD4 | CRBN | PEG | RS4;11 | 1 | >95 |
| Compound A | BTK | CRBN | PEG-based | Mino | 2.2 | 97 |
| Compound B | FLT3 | CRBN | PEG-based | MV-4-11 | <1 | >90 |
Note: This data is compiled from various sources in the scientific literature and is intended for illustrative purposes. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
A variety of assays are employed to evaluate the efficacy and mechanism of action of PROTACs. Below are detailed protocols for some of the most common and critical experiments.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC of interest and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing cell lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-E3 ligase antibody)
-
Isotype control antibody (e.g., Rabbit IgG)
-
Protein A/G magnetic or agarose beads
-
Primary antibodies for Western blot detection (anti-target protein and anti-E3 ligase)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control. It is often beneficial to co-treat with a proteasome inhibitor like MG132 for a few hours before harvesting to prevent the degradation of the target protein and allow the ternary complex to accumulate.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody for immunoprecipitation (e.g., anti-VHL) or an isotype control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting on the eluted samples as described in Protocol 4.1.
-
Probe the membrane with antibodies against the target protein and the E3 ligase to confirm their co-immunoprecipitation, which indicates the formation of the ternary complex.
-
Cell Viability Assay
This protocol assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay:
-
For CellTiter-Glo®: Add the reagent to the wells, mix to induce cell lysis, and incubate to stabilize the luminescent signal. Measure luminescence.
-
For MTT: Add MTT solution and incubate. Then, add a solubilizing agent and measure absorbance.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Experimental and Developmental Workflow
The development of a novel PROTAC is a systematic process that involves design, synthesis, and extensive evaluation.
Workflow Diagram
The following diagram outlines a typical workflow for the development and evaluation of a PROTAC.
References
The Core Principles of Targeted Protein Degradation Utilizing PEGylated Linkers: A Technical Guide Featuring Thp-peg13-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical, yet often overlooked, component of a PROTAC is the linker that connects the two ends of the molecule: the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase. This technical guide delves into the fundamental principles of TPD, with a specific focus on the role and application of polyethylene glycol (PEG) based linkers, exemplified by molecules such as Thp-peg13-OH.
The PROTAC Mechanism: A Linker-Mediated Ternary Complex
The efficacy of a PROTAC hinges on its ability to form a stable ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]
The linker is not a passive spacer; its length, composition, and attachment points are critical determinants of the stability and geometry of this ternary complex.[3] PEG-based linkers, such as this compound, are frequently employed in PROTAC design due to their favorable physicochemical properties.
The Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers offer several advantages in the design and optimization of PROTACs:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large "beyond Rule of 5" compounds. This can also positively impact cell permeability, aiding in the delivery of the PROTAC to its intracellular target.
-
Tunable Length and Flexibility: PEG linkers are available in various lengths, allowing for the systematic optimization of the distance between the target protein and the E3 ligase. The flexibility of the PEG chain can also accommodate the conformational changes required for productive ternary complex formation.
-
Biocompatibility: PEG is a well-established biocompatible polymer, which can reduce the potential for off-target toxicity.
The chemical structure of this compound, a representative PEG-based PROTAC linker, consists of a tetrahydropyran (Thp) protecting group on one end, a 13-unit PEG chain, and a hydroxyl (-OH) group on the other end, making it suitable for incorporation into a PROTAC synthesis workflow.
Quantitative Insights: The Impact of Linker Properties on PROTAC Efficacy
The optimization of the linker is a crucial step in PROTAC development. The following table summarizes the general effects of key linker properties on PROTAC performance, based on accumulated findings in the field.
| Linker Property | Effect on PROTAC Performance | Rationale |
| Length | Optimal length is target-dependent and non-linear. Too short may cause steric clash; too long may lead to unproductive complex formation. | The linker must provide the appropriate distance and orientation to facilitate the interaction between the E3 ligase and the target protein for efficient ubiquitination. |
| Composition (e.g., PEG vs. Alkyl) | PEG linkers generally improve solubility and can enhance cell permeability. Alkyl chains are more hydrophobic and rigid. | The physicochemical properties of the linker directly impact the overall properties of the PROTAC molecule. |
| Flexibility | Flexible linkers like PEG chains can allow for more conformational sampling to achieve a productive ternary complex. | Rigid linkers may pre-organize the PROTAC into a favorable conformation but can also hinder complex formation if the geometry is not optimal. |
| Attachment Point | The point of connection on both the target ligand and the E3 ligase ligand can significantly alter the geometry of the ternary complex and degradation efficiency. | Different attachment points can lead to different presentations of the target protein to the E3 ligase, affecting which lysine residues are accessible for ubiquitination. |
Experimental Protocols
The development of a novel PROTAC involves chemical synthesis followed by rigorous biological evaluation. Below are generalized protocols for key experiments.
Protocol 1: PROTAC Synthesis via Amide Coupling using a PEG Linker
This protocol describes a common method for coupling a carboxylic acid-functionalized ligand (for either the target protein or E3 ligase) to an amine-functionalized PEG linker.
Materials:
-
Carboxylic acid-functionalized ligand (Component A-COOH)
-
Amine-functionalized PEG linker (e.g., a derivative of this compound where the hydroxyl is converted to an amine)
-
Peptide coupling reagent (e.g., HATU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Component A-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized PEG linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
-
This intermediate can then be deprotected (if necessary) and coupled to the second ligand to complete the PROTAC synthesis.
Protocol 2: Evaluation of Protein Degradation by Western Blot
This is a standard method to assess the ability of a PROTAC to induce the degradation of the target protein in cells.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC compound for a specified period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
Visualizing the Process: Signaling Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key processes in targeted protein degradation.
Caption: The mechanism of action for a PROTAC molecule.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
The rational design of PROTACs is a multifaceted process where the linker plays a pivotal role in determining the overall efficacy of the molecule. PEG-based linkers, such as this compound, offer a versatile platform for optimizing the properties of PROTACs, including their solubility, permeability, and ability to induce the formation of a productive ternary complex. A systematic approach to linker design and evaluation, incorporating the principles and protocols outlined in this guide, is essential for the successful development of novel protein degraders for therapeutic intervention. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the strategic use of well-defined linkers will undoubtedly accelerate the advancement of this promising therapeutic modality.
References
Thp-peg13-OH: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thp-peg13-OH, a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This document details the chemical properties of this compound, lists known suppliers, outlines a general experimental protocol for its use in PROTAC synthesis, and illustrates the fundamental mechanism of PROTAC action.
Core Concepts: The Role of this compound in PROTACs
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This compound serves as a versatile linker, offering a long and flexible PEG chain. The tetrahydropyran (Thp) group provides a protective element for the terminal hydroxyl group, which can be deprotected for subsequent conjugation reactions. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Quantitative Data Summary
While a universally recognized CAS number for this compound is not consistently available across all suppliers, its fundamental chemical properties are well-defined.
| Property | Value | Source |
| Chemical Name | This compound | Multiple Suppliers |
| CAS Number | Not consistently assigned | Multiple Suppliers |
| Molecular Formula | C31H62O15 | [1] |
| Molecular Weight | 674.81 g/mol | [1] |
| Appearance | Varies (typically a viscous oil or solid) | Supplier Dependent |
| Storage | Store at -20°C for long-term stability | [2] |
Commercial Suppliers
This compound is available from several chemical suppliers specializing in reagents for drug discovery and development. Researchers are advised to request a certificate of analysis from their chosen supplier to ensure the quality and purity of the compound.
| Supplier | Website |
| DC Chemicals | dcchemicals.com |
| TargetMol | targetmol.com |
| MedChemExpress | medchemexpress.com |
| ChemicalBook | chemicalbook.com |
Experimental Protocols
The following is a generalized protocol for the synthesis of a PROTAC using this compound. The specific reaction conditions, including stoichiometry, temperature, and reaction time, will need to be optimized for the specific POI ligand and E3 ligase ligand being used.
Step 1: Deprotection of this compound (if necessary)
If the terminal hydroxyl group is to be functionalized, the Thp protecting group must first be removed.
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).
-
Add an acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate).
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure and purify the resulting HO-peg13-OH by column chromatography.
Step 2: Functionalization of the PEG Linker
The terminal hydroxyl group can be converted to a more reactive functional group for conjugation, such as a tosylate, mesylate, or azide.
Step 3: Conjugation to the POI Ligand or E3 Ligase Ligand
The functionalized PEG linker can then be conjugated to either the POI ligand or the E3 ligase ligand through various chemical reactions, most commonly via amide bond formation or click chemistry.
Example: Amide Bond Formation
-
Activate the carboxylic acid group on the POI ligand or E3 ligase ligand using a coupling reagent (e.g., HATU, HOBt/EDC).
-
Add the amine-functionalized PEG linker to the activated ester.
-
Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, purify the product by preparative HPLC.
Step 4: Final PROTAC Assembly
The remaining component (either the POI ligand or E3 ligase ligand) is then conjugated to the other end of the PEG linker using a similar or orthogonal chemical reaction.
Visualizing the PROTAC Mechanism and Synthesis
The following diagrams illustrate the general mechanism of action for a PROTAC and a simplified workflow for its synthesis.
Caption: General mechanism of action for a PROTAC molecule.
Caption: Simplified workflow for the modular synthesis of a PROTAC.
References
Methodological & Application
Synthesis and Application of Thp-peg13-OH for PROTAC Assembly: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of the Thp-peg13-OH linker and its subsequent application in the assembly of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are based on established chemical principles for the protection of alcohols and standard bioconjugation techniques.
Introduction to PROTACs and Linker Chemistry
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4] A typical PROTAC consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The nature and length of the linker are critical for the efficacy of a PROTAC, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]
Polyethylene glycol (PEG) chains are frequently employed as linkers in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The this compound linker described herein features a thirteen-unit PEG chain, offering a significant degree of spatial flexibility. One end of the linker is capped with a tetrahydropyranyl (THP) protecting group, a stable acetal that can be readily removed under acidic conditions to reveal a hydroxyl group for further conjugation.
Synthesis of this compound
The synthesis of this compound involves the protection of one of the terminal hydroxyl groups of commercially available PEG13-diol with a tetrahydropyranyl (THP) group. This protection is achieved by reacting the diol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
Poly(ethylene glycol) diol (average Mn ~600 g/mol , corresponding to approximately 13 PEG units)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of poly(ethylene glycol) diol (1 equivalent) in anhydrous dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (DHP, 1.2 equivalents).
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 equivalents) is then added to the solution.
-
The reaction mixture is stirred at room temperature for 12-16 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |
| Poly(ethylene glycol) diol (n≈13) | ~600 | 1.0 | >95% | N/A |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 1.2 | >98% | N/A |
| Pyridinium p-toluenesulfonate | 251.30 | 0.1 | >98% | N/A |
| Product | Molecular Weight ( g/mol ) | Purity | Expected Yield | |
| This compound | ~684 | >95% | 60-80% |
Table 1. Reagents and expected yield for the synthesis of this compound.
Synthesis Pathway of this compound
Figure 1. Synthesis of this compound from PEG13-diol and DHP.
PROTAC Assembly using this compound
Once synthesized, the this compound linker can be used to assemble a PROTAC. This typically involves a two-step process:
-
Activation of the Target Ligand: The target protein ligand, which should possess a carboxylic acid functional group, is activated to form a more reactive species, such as an active ester.
-
Coupling with the Linker and E3 Ligase Ligand: The activated target ligand is then coupled to the hydroxyl group of the this compound linker. Following this, the THP protecting group is removed, and the newly revealed hydroxyl group is coupled to the E3 ligase ligand. Alternatively, the E3 ligase ligand can be coupled first, followed by deprotection and coupling to the target ligand. The following protocol details the former approach.
Experimental Protocol: PROTAC Assembly
Materials:
-
Target protein ligand with a carboxylic acid handle
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
This compound
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
E3 ligase ligand with a hydroxyl or amino handle
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography or preparative HPLC
Procedure:
Step 1: Coupling of Target Ligand to this compound
-
To a solution of the target protein ligand (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM, add DCC (1.1 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
To the filtrate, add this compound (1.2 equivalents) and DMAP (0.1 equivalents).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the target ligand-linker conjugate.
Step 2: Deprotection of the THP Group
-
Dissolve the target ligand-linker conjugate in a mixture of TFA and DCM (e.g., 1:4 v/v).
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the deprotected target ligand-linker conjugate and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
| Step | Reactants | Reagents | Solvent | Expected Yield |
| 1 | Target Ligand-COOH, this compound | DCC, NHS, DMAP | DCM | 50-70% |
| 2 | Target Ligand-linker-OThp | TFA | DCM | >90% |
| 3 | Target Ligand-linker-OH, E3 Ligase Ligand-OH/NH2 | HATU, DIPEA | DMF | 40-60% |
| Overall | 18-38% |
Table 2. Summary of PROTAC assembly steps and expected yields.
PROTAC Assembly Workflow
Figure 2. Workflow for the assembly of a PROTAC using this compound.
Conclusion
The this compound linker is a versatile tool for the construction of PROTACs. The synthetic and assembly protocols provided here offer a clear pathway for researchers to generate novel PROTAC molecules for targeted protein degradation studies. The modular nature of this assembly allows for the facile combination of different target ligands and E3 ligase ligands, enabling the rapid generation of PROTAC libraries for structure-activity relationship studies.
References
Application Notes and Protocols for the Synthesis of a Pomalidomide-Based PROTAC Utilizing a Thp-PEG13-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2] These molecules consist of a ligand that binds to a target protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] By bringing the target protein into proximity with the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Polyethylene glycol (PEG) linkers are often employed to enhance the physicochemical properties of PROTACs.
This document provides detailed protocols for the synthesis of a PROTAC that utilizes a Thp-protected PEG13 linker (Thp-peg13-OH) to conjugate a generic acrylamide-based covalent warhead to the E3 ligase ligand, pomalidomide.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's ubiquitin-proteasome system. The synthesized PROTAC will simultaneously bind to the target protein (via the warhead) and the Cereblon (CRBN) E3 ligase (via the pomalidomide ligand), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is then released to engage in another cycle of degradation.
Experimental Workflow
The synthesis of the final PROTAC molecule is a multi-step process that begins with the deprotection of the this compound linker, followed by sequential amide couplings to the warhead and the E3 ligase ligand. Each step requires careful execution and purification to ensure the desired final product.
Data Presentation
The following tables summarize the key reagents and expected outcomes for the synthesis of the Pomalidomide-PEG13-Warhead PROTAC.
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Purpose |
|---|---|---|
| This compound | Commercially Available | PEG Linker |
| N-(2-aminoethyl)acrylamide hydrochloride | Commercially Available | Amine-functionalized Warhead |
| Pomalidomide | Commercially Available | E3 Ligase Ligand |
| Pyridinium p-toluenesulfonate (PPTS) | Commercially Available | Deprotection Catalyst |
| Jones Reagent (CrO₃/H₂SO₄) | Prepared in-house | Oxidizing Agent |
| HATU | Commercially Available | Amide Coupling Reagent |
| DIPEA | Commercially Available | Base for Amide Coupling |
| Dichloromethane (DCM), Anhydrous | Commercially Available | Solvent |
| N,N-Dimethylformamide (DMF), Anhydrous | Commercially Available | Solvent |
| Methanol (MeOH) | Commercially Available | Solvent |
| Acetonitrile (ACN), HPLC Grade | Commercially Available | HPLC Mobile Phase |
| Water, HPLC Grade | Commercially Available | HPLC Mobile Phase |
| Trifluoroacetic Acid (TFA) | Commercially Available | HPLC Mobile Phase Additive |
Table 2: Summary of Synthetic Steps and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|---|
| 1 | THP Deprotection | PPTS | MeOH | 50 | 4-6 | >90 |
| 2 | Oxidation | Jones Reagent | Acetone | 0 to RT | 2-4 | 80-90 |
| 3 | Warhead Coupling | HATU, DIPEA | DMF | RT | 2-4 | 60-80 |
| 4 | Pomalidomide Coupling | HATU, DIPEA | DMF | RT | 2-4 | 50-70 |
Experimental Protocols
Step 1: Deprotection of this compound
This protocol describes the removal of the tetrahydropyranyl (THP) protecting group to yield the free alcohol.
-
Dissolve this compound (1 equivalent) in methanol (0.1 M).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.2 equivalents).
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield HO-PEG13-OH.
Step 2: Oxidation of HO-PEG13-OH to HOOC-PEG13-OH
This protocol describes the oxidation of the terminal alcohol of the PEG linker to a carboxylic acid.
-
Dissolve HO-PEG13-OH (1 equivalent) in acetone (0.1 M) and cool to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the dropwise addition of isopropanol until the solution turns green.
-
Filter the mixture through a pad of celite and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield HOOC-PEG13-OH, which can be used in the next step without further purification.
Step 3: Amide Coupling of HOOC-PEG13-OH with Amine-Warhead
This protocol details the formation of an amide bond between the carboxylic acid-functionalized PEG linker and an amine-functionalized acrylamide warhead.
-
In an inert atmosphere, dissolve HOOC-PEG13-OH (1 equivalent) and N-(2-aminoethyl)acrylamide hydrochloride (1.1 equivalents) in anhydrous DMF (0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the mixture.
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents) and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield Warhead-PEG13-COOH.
Step 4: Amide Coupling of Pomalidomide with Warhead-PEG13-COOH
This protocol describes the final amide bond formation to yield the complete PROTAC molecule.
-
In an inert atmosphere, dissolve Warhead-PEG13-COOH (1 equivalent) and Pomalidomide (1.1 equivalents) in anhydrous DMF (0.1 M).
-
Add DIPEA (3 equivalents) to the mixture.
-
Add HATU (1.2 equivalents) and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
Purification and Characterization
Preparative HPLC Purification
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the elution of the PROTAC, for example, 20-80% B over 30 minutes.
-
Flow Rate: Dependent on column dimensions, typically 10-20 mL/min for a 21.2 mm ID column.
-
Detection: UV at 254 nm and 280 nm.
-
Procedure: Dissolve the crude product in a minimal amount of DMF or DMSO and inject it onto the column. Collect fractions corresponding to the product peak. Combine the pure fractions and lyophilize to obtain the final product as a solid.
Characterization
-
LC-MS: Confirm the molecular weight of the final product. The analysis should show a major peak corresponding to the calculated mass of the Pomalidomide-PEG13-Warhead PROTAC.
-
¹H NMR: Confirm the structure of the final product. The spectrum should show characteristic peaks for the pomalidomide, PEG, and acrylamide moieties. The integration of the peaks should be consistent with the number of protons in the structure.
Table 3: Analytical Data for Final PROTAC
| Analysis | Parameter | Expected Result |
|---|---|---|
| LC-MS | [M+H]⁺ | Calculated m/z for C₄₈H₆₉N₇O₁₇ |
| Preparative HPLC | Purity | >95% |
| ¹H NMR | Key Signals | Peaks corresponding to aromatic protons of pomalidomide, methylene protons of the PEG chain, and vinyl protons of the acrylamide warhead. |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of a pomalidomide-based PROTAC using a this compound linker. The modular nature of this synthetic strategy allows for the substitution of the warhead and E3 ligase ligand to generate a library of PROTACs for structure-activity relationship studies. Careful execution of these protocols and thorough characterization of the final product are essential for the successful development of potent and selective protein degraders.
References
- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
The Role of Thp-peg13-OH in Cancer Research: Application Notes on PEG-Linked PROTACs
Introduction: Thp-peg13-OH is identified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker utilized in the synthesis of PROTAC molecules. In the landscape of cancer research, this compound does not function as a standalone therapeutic agent but serves as a crucial component in the architecture of PROTACs. These heterobifunctional molecules are at the forefront of targeted protein degradation, a novel strategy in cancer therapy. The polyethylene glycol (PEG) component of the linker, such as in this compound, enhances the solubility and pharmacokinetic properties of the PROTAC molecule.
This document provides detailed application notes and protocols for the experimental use of PEG-linked PROTACs in cancer research, using the well-documented BRD4-degrader, ARV-825, as a representative example. ARV-825 employs a PEG linker to connect a BRD4 inhibitor with a ligand for the E3 ubiquitin ligase cereblon, thereby inducing the degradation of the BRD4 protein.
Application Notes
1. PROTAC Technology and the Role of the PEG Linker
PROTACs are designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins involved in cancer progression. A PROTAC molecule consists of three key parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The PEG linker, exemplified by the conceptual application of this compound, plays a critical role by influencing the molecule's solubility, cell permeability, and the spatial orientation of the two ligands, which is crucial for the formation of a stable ternary complex between the POI and the E3 ligase.
2. Representative Application: ARV-825 in Cancer Research
ARV-825 is a potent PROTAC that induces the degradation of the bromodomain and extraterminal (BET) protein BRD4.[1] BRD4 is a key epigenetic reader that regulates the transcription of oncogenes, most notably c-Myc.[2][3] By degrading BRD4, ARV-825 effectively downregulates c-Myc expression, leading to cell cycle arrest and apoptosis in various cancer cell lines.[4][5]
Mechanism of Action of ARV-825
The following diagram illustrates the mechanism by which ARV-825 induces the degradation of BRD4.
Caption: General mechanism of action for a PROTAC, exemplified by ARV-825.
BRD4/c-Myc Signaling Pathway
The degradation of BRD4 by ARV-825 leads to the suppression of the c-Myc signaling pathway, which is a critical driver in many cancers.
Caption: Simplified BRD4/c-Myc signaling pathway targeted by ARV-825.
Quantitative Data
The following tables summarize the in vitro efficacy of ARV-825 across various cancer cell lines.
Table 1: In Vitro Degradation and Proliferation Inhibition of ARV-825 in Hematological Malignancies
| Cell Line | Cancer Type | DC50 (BRD4 Degradation) | IC50 (Proliferation) | Reference(s) |
| CA46 | Burkitt's Lymphoma | < 1 nM | Not Reported | |
| MOLM-13 | Acute Myeloid Leukemia | Not Reported | Not Reported | |
| MV4-11 | Acute Myeloid Leukemia | Not Reported | Not Reported | |
| RS4-11 | Acute Lymphoblastic Leukemia | Not Reported | Not Reported | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not Reported | Lower than JQ1 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Not Reported | Lower than JQ1 |
Table 2: In Vitro Proliferation Inhibition of ARV-825 in Solid Tumors
| Cell Line | Cancer Type | IC50 (Proliferation) | Reference(s) |
| MGC803 | Gastric Cancer | Lower than OTX015/JQ1 | |
| HGC27 | Gastric Cancer | Lower than OTX015/JQ1 | |
| AGS | Gastric Cancer | Lower than OTX015/JQ1 | |
| SGC7901 | Gastric Cancer | Lower than OTX015/JQ1 | |
| SK-N-SH | Neuroblastoma | 146.9 nM | |
| SH-SY5Y | Neuroblastoma | 53.71 nM | |
| IMR-32 | Neuroblastoma | 7.024 nM | |
| SK-N-BE(2) | Neuroblastoma | 232.8 nM | |
| TPC-1 | Thyroid Carcinoma | Significant at 25-250 nM |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a PEG-linked PROTAC like ARV-825.
1. Cell Viability Assay (CCK-8 Method)
This protocol is for assessing the effect of the PROTAC on cancer cell proliferation.
Caption: Workflow for the CCK-8 cell viability assay.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
PROTAC compound (e.g., ARV-825) dissolved in a suitable solvent (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours.
-
Prepare serial dilutions of the PROTAC compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the PROTAC at different concentrations to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Western Blot for Protein Degradation
This protocol is to quantify the degradation of the target protein (e.g., BRD4) following PROTAC treatment.
-
Materials:
-
Treated and untreated cell pellets
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment with the PROTAC for the desired time, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control to determine the extent of degradation.
-
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol is to assess the induction of apoptosis in cancer cells after PROTAC treatment.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the PROTAC at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Thp-peg13-OH in the Development of PROTACs for Challenging Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality, offering the potential to address protein targets previously considered "undruggable."[1][2] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] The choice of the linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[5]
This document provides detailed application notes and protocols for the use of Thp-peg13-OH , a polyethylene glycol (PEG)-based linker, in the synthesis and evaluation of PROTACs for the degradation of challenging protein targets. PEG linkers are frequently employed in PROTAC design to enhance hydrophilicity, improve pharmacokinetic properties, and provide conformational flexibility to facilitate optimal ternary complex formation. This compound, with its 13 PEG units and a terminal hydroxyl group, offers a versatile building block for PROTAC synthesis.
Mechanism of Action: PROTACs Utilizing a this compound Linker
A PROTAC synthesized with a this compound linker operates through the general mechanism of action for PROTACs. The PEG component of the linker can enhance the solubility and cell permeability of the final PROTAC molecule. The length and flexibility of the 13-unit PEG chain can critically influence the distance and orientation between the target protein and the E3 ligase, which is essential for efficient ubiquitination.
References
Application Notes and Protocols for Cell-Based Protein Degradation Assays using PROTACs with a Thp-peg13-OH Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[3] A PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[4][5] The formation of a POI-PROTAC-E3 ligase ternary complex leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This document provides detailed application notes and protocols for the characterization of PROTACs that incorporate Thp-peg13-OH, a polyethylene glycol (PEG)-based linker. These protocols are designed to guide researchers in the comprehensive evaluation of novel PROTACs in cell-based assays, from initial assessment of protein degradation to mechanistic validation.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, thereby hijacking the cellular protein degradation machinery. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage in further degradation cycles.
Data Presentation: Quantitative Summary of PROTAC Activity
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table provides an example of how to summarize quantitative data for a hypothetical PROTAC incorporating the this compound linker.
Table 1: Illustrative Quantitative Data for a Hypothetical PROTAC
| Assay Method | Cell Line | Time Point (hours) | DC50 (nM) | Dmax (%) |
| Western Blot | HEK293 | 24 | 25 | >90 |
| In-Cell Western | HeLa | 24 | 30 | >95 |
| HiBiT Assay | CRISPR-edited MCF7 | 12 | 15 | >98 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific PROTAC.
Experimental Protocols
Western Blot for Protein Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of the target protein following PROTAC treatment.
Materials:
-
Cells of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of the PROTAC. Include a vehicle control (DMSO) and a control with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate proteins by size, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
In-Cell Western™ Assay
Objective: To provide a higher-throughput method for quantifying protein degradation in a plate-based format.
Materials:
-
Adherent cells
-
96-well plates
-
PROTAC stock solution
-
Fixation and permeabilization buffers
-
Blocking buffer
-
Primary antibody against the target protein
-
IRDye®-conjugated secondary antibody
-
Cell stain dye (for normalization)
-
Infrared imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PROTAC as described for the Western blot.
-
Fixation: After treatment, fix the cells with a fixation buffer.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 20 minutes.
-
Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody and Cell Stain Incubation: Wash the cells and incubate with the IRDye®-conjugated secondary antibody and the cell stain dye for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Imaging: Scan the plate using an infrared imaging system.
-
Analysis: Quantify the fluorescence intensity of the target protein and normalize to the cell stain.
HiBiT/NanoLuc® Luciferase-Based Degradation Assay
Objective: To enable real-time, quantitative monitoring of protein degradation in live cells with high sensitivity.
Materials:
-
CRISPR-edited cell line with the protein of interest tagged with HiBiT
-
White, opaque 96-well plates
-
PROTAC stock solution
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HiBiT knock-in cells in a white, opaque 96-well plate.
-
Compound Treatment: Treat the cells with the PROTAC at various concentrations and for different time points.
-
Detection: At the desired time points, add the Nano-Glo® HiBiT Lytic Detection reagent.
-
Measurement: Measure luminescence using a luminometer.
-
Analysis: A decrease in luminescence signal corresponds to the degradation of the HiBiT-tagged protein.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell lysates from PROTAC-treated cells
-
Antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL) or the POI for immunoprecipitation
-
Antibodies for Western blot detection of the POI and the E3 ligase
-
Protein A/G magnetic beads
Protocol:
-
Immunoprecipitation: Incubate cell lysates with the primary antibody overnight at 4°C, followed by incubation with Protein A/G beads for 2 hours.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting for the presence of the POI and the E3 ligase.
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the cellular characterization of novel PROTACs synthesized with the this compound linker. By systematically evaluating protein degradation, confirming the mechanism of action, and assessing functional outcomes, researchers can effectively advance the development of new targeted protein degraders. The use of orthogonal assays is highly recommended to ensure the robustness and reliability of the experimental findings.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. info.edifydigitalmedia.com [info.edifydigitalmedia.com]
- 4. Prey for the Proteasome: Targeted Protein Degradation—A Medicinal Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PROTAC Permeability Featuring a Thp-peg13-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
A critical challenge in the development of effective PROTACs is ensuring they can efficiently cross the cell membrane to reach their intracellular targets. Due to their high molecular weight and large polar surface area, many PROTACs exhibit poor membrane permeability, which can limit their therapeutic efficacy. Therefore, accurate and robust assessment of PROTAC permeability is a crucial step in the drug discovery and development process.
This document provides detailed protocols for assessing the permeability of PROTACs, with a special focus on those incorporating a Thp-peg13-OH linker. This compound is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. The inclusion of PEG linkers can influence a PROTAC's physicochemical properties, including its solubility and permeability.
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery.
Caption: PROTAC Mechanism of Action Diagram.
Experimental Workflow for PROTAC Permeability Assessment
A general workflow for assessing the permeability of a novel PROTAC is outlined below. This workflow incorporates both cell-free and cell-based assays to provide a comprehensive understanding of the molecule's ability to cross the cell membrane.
References
Application of Thp-peg13-OH in the Development of Novel Therapeutics: A General Framework
Note: As of the latest available information, specific therapeutic agents developed using the Thp-peg13-OH linker have not been detailed in publicly accessible scientific literature or databases. Therefore, this document provides a comprehensive guide to the anticipated applications and general protocols for utilizing PEG-based linkers with a terminal hydroxyl group, such as this compound, in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Application Notes: The Role of PEGylated Linkers in PROTACs
This compound is a heterobifunctional linker containing a tetrahydropyran (Thp) protected alcohol and a long polyethylene glycol (PEG) chain with a terminal hydroxyl group. Such linkers are integral components in the design of PROTACs, which are novel therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
The primary application of this compound is in the synthesis of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of the PROTAC's efficacy and drug-like properties.
Key Advantages of Using a PEG-based Linker like this compound:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in PROTAC development. This can also favorably modulate cell permeability.
-
Optimal Geometry for Ternary Complex Formation: The length and flexibility of the PEG chain (in this case, 13 ethylene glycol units) allow for the necessary spatial orientation of the target protein and the E3 ligase to form a productive ternary complex (POI-PROTAC-E3 ligase). This complex formation is essential for the subsequent ubiquitination of the target protein.
-
Reduced Non-specific Binding: The PEG chain can help to shield the PROTAC molecule, potentially reducing non-specific interactions with other proteins and cellular components.
-
Versatile Chemical Handle: The terminal hydroxyl group (-OH) provides a versatile chemical handle for conjugation to either the target protein ligand or the E3 ligase ligand, often after activation to a more reactive species. The Thp protecting group on the other end can be removed under acidic conditions to reveal another hydroxyl group for further conjugation.
Illustrative Data for PROTACs with PEG Linkers
The following table summarizes representative data for PROTACs with varying PEG linker lengths from published literature. This data illustrates the impact of linker length on PROTAC efficacy.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | BRD4 | Pomalidomide | 4-unit PEG | 25 | >95 | HeLa |
| PROTAC B | BRD4 | Pomalidomide | 8-unit PEG | 10 | >98 | HeLa |
| PROTAC C | BRD4 | Pomalidomide | 12-unit PEG | 15 | >95 | HeLa |
| PROTAC D | BTK | Pomalidomide | 3-unit PEG | 50 | 90 | MOLM-14 |
| PROTAC E | BTK | Pomalidomide | 6-unit PEG | 8 | >95 | MOLM-14 |
Note: This table presents illustrative data from various sources in the literature and is not specific to this compound. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a Hydroxyl-Terminated PEG Linker
This protocol describes a general method for conjugating a target protein ligand (POI-Ligand-COOH) and an E3 ligase ligand (E3-Ligand-NH2) using a linker like this compound. This process typically involves activation of the hydroxyl group or coupling to a carboxylic acid.
Materials:
-
POI-Ligand-COOH
-
E3-Ligand-NH2
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Solvents for purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Activation of POI Ligand: Dissolve POI-Ligand-COOH (1 eq) in anhydrous DCM. Add DCC (1.1 eq) and DMAP (0.1 eq). Stir at room temperature for 30 minutes.
-
First Conjugation: Add this compound (1 eq) to the activated POI ligand solution. Stir at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Purification: Upon completion, filter the reaction mixture to remove dicyclohexylurea. Concentrate the filtrate and purify the product (POI-Ligand-PEG13-OThp) by silica gel column chromatography.
-
Deprotection of Thp Group: Dissolve the purified product in a solution of 20% TFA in DCM. Stir at room temperature for 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Removal of TFA: Evaporate the solvent and co-evaporate with DCM multiple times to remove residual TFA, yielding POI-Ligand-PEG13-OH.
-
Activation of the Second Hydroxyl Group (if necessary) or Coupling to the E3 Ligand: The exposed hydroxyl group can be activated (e.g., converted to a mesylate or tosylate) for reaction with an amine on the E3 ligand, or the E3 ligand can be modified to have a carboxylic acid for a coupling reaction similar to step 1. For this example, we will assume a Mitsunobu reaction.
-
Mitsunobu Reaction: Dissolve POI-Ligand-PEG13-OH (1 eq), E3-Ligand-NH-Boc (assuming an amine protected with Boc, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF. Cool to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Final Purification and Deprotection: Purify the crude product by silica gel chromatography. Remove the Boc protecting group on the E3 ligand with TFA as described in step 4. Purify the final PROTAC by preparative HPLC.
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
Materials:
-
Cancer cell line expressing the target protein
-
Final synthesized PROTAC
-
DMSO (for stock solution)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Cell Culture: Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
PROTAC Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Prepare a stock solution of the PROTAC in DMSO. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-only treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the DMSO-treated control. Determine the DC50 value from the dose-response curve.
Visualizations
Caption: General mechanism of action for a PROTAC therapeutic.
Caption: Workflow for PROTAC development and evaluation.
Application Notes and Protocols for Successful PROTACs Utilizing Long PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable characteristics, including synthetic accessibility, flexibility, and the ability to enhance solubility. This document provides detailed application notes, protocols, and case studies of successful PROTACs that utilize long PEG linkers, defined herein as linkers containing five or more PEG units.
The Strategic Importance of Long PEG Linkers
The length and composition of the linker are paramount in optimizing a PROTAC's performance. Long PEG linkers offer several potential advantages:
-
Enhanced Ternary Complex Formation: Longer, flexible linkers can provide the necessary spatial arrangement to facilitate a productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. Shorter linkers may introduce steric hindrance, preventing the formation of a stable complex.
-
Improved Physicochemical Properties: The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of molecules. This can be particularly beneficial for PROTACs, which are often large and can suffer from poor solubility.
-
Modulated Cell Permeability: While seemingly counterintuitive for large molecules, flexible PEG linkers can adopt conformations that shield polar surface area, potentially improving cell membrane traversal. However, an optimal length must be empirically determined, as excessive PEGylation can hinder cellular uptake.
Case Studies of PROTACs with Long PEG Linkers
The following case studies illustrate the successful application of long PEG linkers in the development of potent protein degraders.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
In a study by Zorba et al., a series of PROTACs targeting Bruton's tyrosine kinase (BTK) were developed with varying PEG linker lengths. It was observed that shorter linkers (less than 5 PEG units) were ineffective at inducing BTK degradation. However, PROTACs with longer linkers (5 or more PEG units) successfully degraded BTK, with the most potent degradation achieved with a 9-unit PEG linker. This highlights a critical linker length requirement for this particular target and E3 ligase pair.
Case Study 2: HaloTag Degraders
The development of "HaloPROTACs" provided a clear demonstration of the impact of linker length. In this system, a chloroalkane ligand was linked to a VHL E3 ligase ligand via PEG linkers of increasing length to target the bacterial HaloTag protein. PROTACs with fewer than three PEG units showed minimal degradation. A PROTAC with three PEG units induced efficient degradation with a Dmax of over 95%. Interestingly, longer linkers resulted in a slightly lower Dmax, illustrating that an optimal, rather than simply a long, linker is often required.
Case Study 3: Estrogen Receptor α (ERα) Degraders
A systematic investigation into the degradation of Estrogen Receptor α (ERα) revealed that a PROTAC with a 16-atom linker was significantly more potent than one with a 12-atom linker, despite similar binding affinities to ERα. This underscores that linker length plays a crucial role beyond simple target engagement.
Case Study 4: TANK-binding kinase 1 (TBK1) Degraders
For PROTACs targeting TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms were found to be inactive. In contrast, a PROTAC with a 21-atom linker demonstrated high potency, indicating a requirement for a longer linker to effectively degrade TBK1.
Quantitative Data Summary
The following tables summarize the quantitative data from the case studies, illustrating the impact of PEG linker length on PROTAC efficacy.
Table 1: Degradation Potency of BTK-Targeting PROTACs
| Number of PEG Units | DC50 (nM) |
| < 5 | No degradation |
| 5 | Effective degradation |
| 9 | 5.9 |
Table 2: Degradation Potency of HaloTag-Targeting PROTACs
| Number of PEG Units | DC50 (nM) | Dmax (%) |
| < 3 | > 10,000 | ≤ 20 |
| 3 | 19 | > 95 |
| > 3 | Not specified | ~80 |
Table 3: Degradation Potency of ERα-Targeting PROTACs
| Linker Length (atoms) | Relative Degradation Potency |
| 12 | Less potent |
| 16 | More potent |
Table 4: Degradation Potency of TBK1-Targeting PROTACs
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture media.
-
Treat the cells with the PROTAC dilutions and a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each dish, scrape the cells, and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for DC50/Dmax determination.
Caption: Simplified BTK signaling pathway.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
Application Notes and Protocols for Incorporating Thp-peg13-OH in a PROTAC Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] The linker is a critical component that significantly influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[4][5]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and provide tunable lengths to optimize the formation of a productive ternary complex between the POI and the E3 ligase. This document provides detailed application notes and protocols for the incorporation of Thp-peg13-OH , a 13-unit PEG linker protected with a tetrahydropyranyl (Thp) group, into a PROTAC library synthesis workflow.
The Role of this compound in PROTAC Synthesis
This compound serves as a versatile building block for extending the linker length in a PROTAC. The 13-unit PEG chain offers a significant degree of flexibility and a substantial hydrophilic character, which can be advantageous for targeting proteins with deep binding pockets or for improving the overall druglike properties of the final PROTAC. The tetrahydropyranyl (Thp) protecting group on the terminal hydroxyl allows for selective chemical manipulations at the other end of the molecule without affecting the hydroxyl group until its desired deprotection.
Key Experimental Workflows and Signaling Pathways
General PROTAC Synthesis Workflow
The synthesis of a PROTAC library utilizing this compound typically follows a modular and convergent approach. This allows for the rapid generation of a diverse set of PROTACs by combining different POI ligands and E3 ligase ligands with the PEG linker.
Caption: General workflow for PROTAC synthesis using this compound.
PROTAC-Mediated Protein Degradation Pathway
The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome system. The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.
Caption: PROTAC-mediated degradation of a target protein.
Example Signaling Pathway: BRD4 in Cancer
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established target for PROTAC-mediated degradation in cancer therapy. BRD4 plays a crucial role in regulating the transcription of oncogenes such as c-Myc. A BRD4-targeting PROTAC can effectively lead to the degradation of BRD4, thereby downregulating c-Myc expression and inhibiting cancer cell proliferation.
Caption: Simplified BRD4 signaling pathway and its inhibition by a PROTAC.
Experimental Protocols
Protocol 1: Deprotection of this compound
Objective: To remove the Thp protecting group from this compound to yield the free hydroxyl group for subsequent coupling reactions.
Materials:
-
This compound
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF:AcOH:H₂O (e.g., 4:2:1 v/v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully neutralize the mixture with saturated NaHCO₃ solution until the pH is ~7.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain HO-peg13-OH.
Protocol 2: Coupling of a Carboxylic Acid-Functionalized POI Ligand with HO-peg13-OH
Objective: To couple a POI ligand containing a carboxylic acid functional group with the deprotected PEG linker.
Materials:
-
POI-COOH (1.0 eq)
-
HO-peg13-OH (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium chloride (LiCl) solution (5%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve POI-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add PyBOP and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of HO-peg13-OH in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the POI-peg13-OH intermediate.
Protocol 3: Final Coupling to an E3 Ligase Ligand
Objective: To couple the POI-peg13-OH intermediate with an E3 ligase ligand containing a suitable functional group (e.g., a carboxylic acid).
Procedure: This step will be highly dependent on the nature of the E3 ligase ligand. If the E3 ligase ligand has a carboxylic acid handle, a similar protocol to Protocol 2 can be followed, where the hydroxyl group of the POI-peg13-OH intermediate is coupled to the carboxylic acid of the E3 ligase ligand. Alternatively, if the E3 ligase ligand has a different functional group, the terminal hydroxyl of the POI-peg13-OH can be converted to a more reactive group (e.g., a tosylate or a halide) for subsequent nucleophilic substitution.
Data Presentation: Representative PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table provides a representative summary of how PROTACs with varying PEG linker lengths might perform against a target like BRD4. While specific data for a PEG13 linker is not always available in the literature, the trends suggest that longer linkers can be effective.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4-PROTAC-1 | BRD4 | VHL | PEG4 | 50 | >90 | Fictional Example |
| BRD4-PROTAC-2 | BRD4 | VHL | PEG8 | 25 | >95 | Fictional Example |
| BRD4-PROTAC-3 | BRD4 | VHL | PEG13 | 15 | >98 | Hypothetical |
| BRD4-PROTAC-4 | BRD4 | Cereblon | PEG5 | 30 | >90 | Fictional Example |
| BRD4-PROTAC-5 | BRD4 | Cereblon | PEG13 | 10 | >95 | Hypothetical |
Note: The DC₅₀ and Dₘₐₓ values are highly dependent on the specific POI ligand, E3 ligase ligand, and the cellular context. The values in this table are for illustrative purposes to demonstrate the potential impact of linker length.
Conclusion
The incorporation of this compound into a PROTAC library synthesis provides a valuable tool for researchers to explore the impact of longer, flexible, and hydrophilic linkers on PROTAC efficacy. The provided protocols offer a starting point for the chemical synthesis, and the conceptual diagrams illustrate the underlying principles of PROTAC action. Systematic variation of the linker length, including the use of the 13-unit PEG linker, is a critical step in the optimization of potent and selective protein degraders for therapeutic applications.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing THP-PEG13-OH Linker Length for Improved Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the length of THP-PEG13-OH and related PEG linkers for enhanced efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and where is it used?
A this compound is a type of chemical linker used in the synthesis of PROTACs.[1][2] It consists of a 13-unit polyethylene glycol (PEG) chain, which provides spacing and hydrophilicity. The "OH" indicates a terminal hydroxyl group, which is the reactive site for conjugation to either the target protein ligand or the E3 ligase ligand. The "THP" (Tetrahydropyranyl) is an acid-labile protecting group for this hydroxyl group, which prevents unwanted reactions during synthesis and is removed to allow for the final conjugation step.[3][4]
Q2: Why is the linker length in a PROTAC so critical for its efficacy?
The linker in a PROTAC is not just a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] This complex is essential for the ubiquitination and subsequent degradation of the target protein by the proteasome.
-
If the linker is too short: It may cause steric hindrance, preventing the target protein and the E3 ligase from binding simultaneously to the PROTAC.
-
If the linker is too long: It might result in a non-productive ternary complex where the necessary proximity for efficient ubiquitin transfer is not achieved.
Therefore, optimizing the linker length is a critical step to ensure the correct geometry and stability of the ternary complex for maximal degradation of the target protein.
Q3: What is the "hook effect" and how does linker length influence it?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target Protein-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase).
While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and potentially mitigating the hook effect. Optimizing the linker's length and rigidity can enhance the stability of the ternary complex and reduce the propensity for binary complex formation.
Q4: Besides length, what other linker properties should be considered during optimization?
While length is a key parameter, other properties of the linker also significantly impact PROTAC performance:
-
Composition: The chemical makeup of the linker affects its solubility, cell permeability, and metabolic stability. PEG linkers, like this compound, are commonly used to improve hydrophilicity and solubility.
-
Rigidity: Introducing rigid elements (e.g., piperazine or triazole rings) into the linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.
-
Attachment Points: The points at which the linker is connected to the target protein and E3 ligase ligands are also critical and can influence the geometry of the ternary complex.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of PROTAC linker length.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Weak or no target degradation despite good binary binding | Suboptimal Linker Length: The linker may be too short (causing steric hindrance) or too long (leading to a non-productive complex). | 1. Synthesize a Library of Linkers: Create a series of PROTACs with varying PEG chain lengths (e.g., PEG4, PEG8, PEG12, PEG16) to empirically determine the optimal length. 2. Assess Ternary Complex Formation: Use biophysical assays like SPR, ITC, or FRET to directly measure the formation and stability of the ternary complex with different linker lengths. |
| Unfavorable Ternary Complex Conformation: The linker may orient the target protein such that the lysine residues are not accessible for ubiquitination. | 1. Modify Linker Rigidity: Introduce more rigid or flexible elements into the linker to alter the conformational dynamics. 2. Change Linker Attachment Points: Synthesize PROTACs with the linker attached to different positions on the ligands to explore alternative geometries. | |
| High DC50 (low potency) or low Dmax (incomplete degradation) | Inefficient Ternary Complex Formation: As described above, the linker is not effectively bringing the target protein and E3 ligase together. | Follow the recommendations for "Weak or no target degradation." Systematically screen different linker lengths and compositions. |
| Poor Cell Permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, may be preventing it from reaching its intracellular target. | 1. Perform Cellular Target Engagement Assays: Use techniques like NanoBRET or CETSA to confirm that the PROTAC is binding to its target within the cell. 2. Optimize Physicochemical Properties: Adjust the linker to improve properties like solubility and lipophilicity. While PEG linkers increase hydrophilicity, the overall balance is crucial for cell permeability. | |
| Observing a significant "Hook Effect" | Formation of Binary Complexes at High Concentrations: The linker design may not be optimal for stabilizing the ternary complex over binary ones. | 1. Enhance Ternary Complex Cooperativity: A well-designed linker can increase the stability of the ternary complex. 2. Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC for more efficient ternary complex formation. |
Data on the Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below are summaries of findings from various studies that highlight this relationship.
Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation (Data synthesized from literature describing ERα targeting PROTACs)
| Linker Length (Number of Atoms) | Relative Degradation Efficacy | Key Observation |
| 9 atoms | Low | |
| 12 atoms | Moderate | |
| 16 atoms | High (Optimal) | Showed the most effective ERα degradation. |
| 19 atoms | Moderate | Efficacy begins to decrease. |
| 21 atoms | Low | A sharp decrease in potency was observed with longer linkers. |
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation (Data synthesized from literature describing BTK targeting PROTACs)
| Linker Composition | DC50 (Degradation Potency) | Key Observation |
| 2 PEG units | Impaired binary binding affinity | Shorter linkers can cause steric repulsion. |
| ≥ 4 PEG units | 1-40 nM | Longer linkers showed potent degradation, although they lacked positive cooperativity in ternary complex formation. |
Table 3: Effect of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation (Data synthesized from literature describing TBK1 targeting PROTACs)
| Linker Length (Number of Atoms) | DC50 (Degradation Potency) | Dmax (Maximal Degradation) |
| < 12 atoms | No degradation observed | 0% |
| 21 atoms | 3 nM (Optimal) | 96% |
| 29 atoms | 292 nM | 76% |
Key Experimental Protocols
Protocol 1: Western Blotting for Quantifying Protein Degradation
This is a standard method to determine the extent of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTACs with varying linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).
-
Plot the normalized protein levels against PROTAC concentration to determine DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay using TR-FRET
This protocol provides a framework for assessing the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in vitro.
-
Reagents and Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTACs with varying linker lengths
-
TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
-
Methodology:
-
Prepare a serial dilution of the PROTACs in assay buffer in the 384-well plate.
-
Add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Measure the time-resolved fluorescence on a compatible plate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.
-
Visualizations
Caption: The mechanism of action for a PROTAC.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: A logical workflow for troubleshooting common PROTAC issues.
References
- 1. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PROTAC Insolubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering insolubility issues with PROTACs, particularly those synthesized with the Thp-peg13-OH linker. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My PROTAC containing a this compound linker is insoluble in my aqueous assay buffer. What are the likely causes?
A1: PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low aqueous solubility.[1][2] While PEG linkers like this compound are incorporated to enhance hydrophilicity and solubility, other components of the PROTAC (the warhead and the E3 ligase ligand) may be highly lipophilic, driving the overall insolubility.[3] The Thp (tetrahydropyranyl) protecting group on the PEG linker is generally removed during the final synthesis steps; its residual presence could also impact solubility.
Q2: How does the this compound linker theoretically improve PROTAC solubility?
A2: Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units, which are hydrophilic and can increase the water solubility of the entire PROTAC molecule.[4][5] This can improve compatibility with physiological environments. The flexibility of the PEG chain can also allow the PROTAC to adopt conformations that shield hydrophobic regions, further aiding solubility.
Q3: Could the length of the PEG linker (13 units in this case) be contributing to the insolubility?
A3: While PEG linkers generally improve solubility, the overall effect is a balance of the properties of the entire molecule. An excessively long and flexible linker might not always lead to increased solubility and could, in some contexts, contribute to aggregation if other molecular forces dominate. However, it is more likely that the insolubility is dictated by the terminal components of the PROTAC.
Q4: What immediate steps can I take to solubilize my PROTAC for an in vitro assay?
A4: For immediate use in an assay, you can try using co-solvents. A small percentage (typically 1-5%) of an organic solvent like DMSO, ethanol, or PEG 400 can be added to your aqueous buffer. It is crucial to first test the tolerance of your assay to the chosen co-solvent.
Troubleshooting Guide: Addressing PROTAC Insolubility
If your PROTAC with a this compound linker demonstrates insolubility, follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: A workflow for troubleshooting PROTAC insolubility.
Step 1: Characterize the Insolubility
First, confirm that the observed precipitation is indeed your PROTAC. This can be done by centrifuging the sample, decanting the supernatant, and attempting to redissolve the pellet in a strong organic solvent for analysis by LC-MS or HPLC.
Step 2: Attempt Basic Solubilization Techniques
-
Co-solvents: Prepare a stock solution of your PROTAC in 100% DMSO. Then, perform a serial dilution into your aqueous buffer, ensuring the final DMSO concentration is as low as possible (ideally <1%) and compatible with your assay.
-
pH Adjustment: If your PROTAC has ionizable groups, altering the pH of the buffer may improve solubility. Test a range of pH values to identify the optimal condition.
Step 3: Employ Advanced Formulation Strategies
If basic methods fail, consider more advanced formulation techniques to keep the PROTAC in solution for in vitro testing.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and improve aqueous solubility.
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.
Step 4: Long-Term Strategy - PROTAC Redesign
For long-term projects, redesigning the PROTAC molecule may be necessary.
-
Linker Modification: While this compound is designed for solubility, consider synthesizing analogs with different PEG lengths or incorporating more polar elements into the linker.
-
Warhead/E3 Ligase Ligand Modification: If possible, modify the warhead or E3 ligase ligand to be more hydrophilic without compromising binding affinity.
-
Introduction of Solubilizing Groups: Add ionizable groups (e.g., amines, carboxylic acids) to the PROTAC scaffold to enhance aqueous solubility.
Data Presentation
The choice of linker can significantly impact the physicochemical properties of a PROTAC. Below is a table illustrating the general trends observed when comparing PEG linkers to more hydrophobic alkyl linkers.
| Linker Type | Representative Structure | Typical cLogP* | Aqueous Solubility | Cell Permeability |
| Alkyl Linker | -(CH₂)n- | Higher | Lower | Variable |
| PEG Linker | -(CH₂CH₂O)n- | Lower | Higher | Generally Lower |
| Alkyl-Ether Linker | A mix of the above | Intermediate | Intermediate | Variable |
Note: cLogP (calculated log P) is a measure of lipophilicity. Lower values generally correlate with higher aqueous solubility. The values presented are illustrative and the actual properties will depend on the specific PROTAC.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay helps determine the concentration at which your PROTAC begins to precipitate from a solution as it is diluted from a DMSO stock.
Materials:
-
PROTAC of interest
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate (UV-transparent)
-
Plate reader capable of measuring absorbance at multiple wavelengths
Methodology:
-
Prepare a high-concentration stock solution of your PROTAC in 100% DMSO (e.g., 10 mM).
-
In the 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Transfer a small, equal volume of each DMSO dilution to a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the absorbance of each well at a wavelength where the PROTAC does not absorb (e.g., 600 nm) to detect light scattering from precipitated material.
-
The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
This protocol provides a general method for creating an ASD to improve the solubility of your PROTAC for in vitro experiments.
Materials:
-
Insoluble PROTAC
-
Polymer (e.g., HPMCAS, PVP)
-
Volatile organic solvent that dissolves both the PROTAC and the polymer (e.g., dichloromethane/methanol mixture)
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolve the PROTAC and the chosen polymer in the volatile solvent. A typical drug-to-polymer ratio to start with is 1:9 (w/w).
-
Remove the solvent using a rotary evaporator or by evaporation in a vacuum oven at a controlled temperature.
-
The resulting solid film is the amorphous solid dispersion.
-
To use, dissolve the ASD in your aqueous buffer. The polymer will help to keep the PROTAC in a supersaturated state.
Mandatory Visualizations
PROTAC Signaling Pathway
Caption: The mechanism of action of a PROTAC molecule.
Impact of Linker on PROTAC Conformation and Solubility
Caption: How linker choice affects PROTAC solubility.
References
Technical Support Center: Optimizing PROTAC Experiments and Overcoming the Hook Effect with THP-PEG13-OH Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with THP-PEG13-OH containing PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on understanding and overcoming the hook effect.
Frequently Asked questions (FAQs)
Q1: What is a this compound containing PROTAC?
A1: A this compound containing PROTAC is a proteolysis-targeting chimera that utilizes a specific type of linker to connect the target protein binder and the E3 ligase ligand. This linker consists of a 13-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and flexibility. The "THP" (tetrahydropyran) group is typically a protecting group used during chemical synthesis, which may or may not be present in the final molecule. The terminal hydroxyl group (-OH) offers a potential point for further chemical modification. The long PEG chain is a key feature influencing the PROTAC's physicochemical properties and its performance in biological assays.[1][2]
Q2: What is the "hook effect" in the context of PROTACs?
A2: The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein.[3][4] This results in a characteristic bell-shaped dose-response curve. The effect occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex required for ubiquitination and subsequent degradation.[5]
Q3: How does a long PEG linker, like PEG13, influence the hook effect?
A3: A long PEG linker like PEG13 can influence the hook effect in several ways:
-
Increased Solubility: PEG linkers enhance the aqueous solubility of the PROTAC molecule, which can be beneficial for handling and in vitro assays.
-
Flexibility and Ternary Complex Formation: The flexibility of the long PEG chain can allow for optimal orientation of the target protein and E3 ligase, facilitating the formation of a stable and productive ternary complex. This can sometimes help to mitigate the hook effect by favoring the ternary complex over binary complexes.
-
Cell Permeability: The relationship between PEG linker length and cell permeability is complex. While PEGylation increases hydrophilicity, which can hinder passive diffusion across cell membranes, the flexibility of the linker may allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell uptake. However, excessively long linkers can also negatively impact permeability.
-
Potential for a More Pronounced Hook Effect: Conversely, a very long and flexible linker might increase the entropic penalty of forming a stable ternary complex, potentially leading to a more pronounced hook effect if the concentration is not optimized.
Q4: How do I determine the optimal concentration for my this compound containing PROTAC to avoid the hook effect?
A4: The optimal concentration must be determined empirically for each specific PROTAC and experimental system. A detailed dose-response experiment is crucial. You should test a wide range of concentrations (e.g., from picomolar to micromolar) to identify the concentration that results in the maximal degradation (Dmax) and the concentration at which degradation begins to decrease (the onset of the hook effect).
Q5: What if I don't observe any degradation with my PROTAC?
A5: If you do not observe any degradation, consider the following possibilities:
-
Cell Permeability Issues: The PROTAC may not be efficiently entering the cells.
-
Low E3 Ligase Expression: The cell line you are using may not express sufficient levels of the E3 ligase that your PROTAC is designed to recruit.
-
Suboptimal Linker Length/Composition: The this compound linker may not be optimal for your specific target and E3 ligase combination, preventing the formation of a productive ternary complex.
-
Compound Instability: Ensure your PROTAC is properly stored and handled to prevent degradation.
-
Incorrect Incubation Time: The kinetics of degradation can vary, so a time-course experiment is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Bell-shaped dose-response curve (Hook Effect) | Formation of non-productive binary complexes at high PROTAC concentrations. | Perform a detailed dose-response curve with a wider range of concentrations to identify the optimal concentration (Dmax). Use concentrations at or below the Dmax for subsequent experiments. |
| No protein degradation observed at any concentration | 1. Poor cell permeability.2. Low E3 ligase expression in the cell line.3. Inefficient ternary complex formation.4. Incorrect incubation time. | 1. Assess cell permeability using biophysical assays (e.g., PAMPA).2. Confirm E3 ligase expression via Western Blot or qPCR.3. Evaluate ternary complex formation directly using assays like Co-IP, NanoBRET, or AlphaLISA.4. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed concentration. |
| High variability between experiments | 1. Inconsistent cell density or health.2. Inconsistent PROTAC dosage.3. Variability in incubation times. | 1. Ensure consistent cell seeding density and monitor cell health.2. Prepare fresh serial dilutions of the PROTAC for each experiment.3. Use a calibrated timer for all incubations. |
| Degradation is observed, but Dmax is low | 1. The ternary complex is formed but is not stable or productive.2. The target protein has a very high synthesis rate. | 1. Consider that the this compound linker may not be optimal for achieving a highly stable ternary complex with your specific targets. Comparison with PROTACs having different linkers may be necessary.2. Co-treat with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) to assess the impact of new protein synthesis. |
Quantitative Data on the Impact of PEG Linker Length on PROTAC Efficacy
The following tables summarize data from published studies on the effect of PEG linker length on the degradation efficiency of different PROTACs. This data illustrates the critical importance of linker optimization.
Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 | >1000 | <20 |
| PROTAC 2 | 16 | 10 | >95 |
| PROTAC 3 | 20 | 50 | 85 |
| PROTAC 4 | 24 | 200 | 70 |
Data is representative and compiled from literature on ERα PROTACs.
Table 2: Effect of PEG Linker Length on TBK1 Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | <12 | No degradation | - |
| PROTAC B | 15 | 150 | 80 |
| PROTAC C | 21 | 3 | 96 |
| PROTAC D | 29 | 292 | 76 |
Data is representative and compiled from literature on TBK1 PROTACs.
Experimental Protocols
Dose-Response Analysis by Western Blot
This protocol is used to determine the DC50 and Dmax of a PROTAC and to identify the hook effect.
Materials:
-
Cell line of interest
-
This compound containing PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound containing PROTAC in cell culture medium. A wide concentration range is recommended (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Replace the medium in the wells with the medium containing the different PROTAC concentrations. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and visualize the bands using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax and to visualize the hook effect.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to qualitatively assess the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Materials:
-
Cell lysate from cells treated with the PROTAC
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of the PROTAC (determined from the dose-response curve) and a concentration in the hook effect range. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or E3 ligase) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot.
-
Probe the membrane with antibodies against the target protein and the E3 ligase to confirm their co-immunoprecipitation.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: The formation of binary vs. ternary complexes at different PROTAC concentrations.
Caption: A logical workflow for characterizing a novel PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of Thp-peg13-OH Linkers
Welcome to the technical support center for Thp-peg13-OH linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the metabolic stability of molecules utilizing this linker. Below, you will find frequently asked questions and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and where is it commonly used?
A this compound linker is a chemical tool used in the synthesis of bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It consists of three main components:
-
A Tetrahydropyran (THP) group: This is often used as a protecting group for the terminal hydroxyl (-OH) group.[5]
-
A polyethylene glycol (PEG) chain with 13 ethylene glycol units: The PEG chain is hydrophilic and is known to improve the solubility, cell permeability, and pharmacokinetic properties of the final molecule.
-
A terminal hydroxyl (-OH) group: This provides a reactive handle for conjugation to other molecules.
Q2: What are the potential metabolic liabilities of the this compound linker?
The metabolic instability of a this compound linker can arise from its constituent parts:
-
PEG Chain: The PEG chain is generally the most metabolically labile part of a PROTAC. The primary metabolic pathways for PEG chains include oxidation by alcohol and aldehyde dehydrogenases, particularly for shorter PEG chains. The ether linkages within the PEG backbone can also be subject to oxidative cleavage. The points where the PEG linker attaches to the rest of the molecule are often metabolic "soft spots".
-
Tetrahydropyran (THP) Group: THP ethers are susceptible to cleavage under acidic conditions, which can be relevant in certain cellular compartments like lysosomes. While generally stable to bases, their stability in the presence of metabolic enzymes should be experimentally verified.
Q3: How does the length of the PEG chain impact metabolic stability?
The length of the PEG chain can have a significant effect on the metabolic stability and pharmacokinetic properties of a molecule.
-
Shorter PEG chains may be more susceptible to enzymatic degradation.
-
Longer PEG chains can provide a "stealth" effect, shielding the molecule from metabolic enzymes and reducing clearance, which can lead to a longer circulatory half-life. However, excessively long linkers might negatively impact the formation of a stable ternary complex in the case of PROTACs.
Q4: What are the initial signs of metabolic instability in my experiments?
Signs of metabolic instability can manifest in both in vitro and in vivo experiments:
-
In vitro: Rapid disappearance of the parent compound in plasma or liver microsome stability assays.
-
In vivo: Low or no target degradation, poor bioavailability, rapid clearance, and a short pharmacokinetic half-life.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing metabolic stability issues with your this compound linked molecule.
Problem 1: Rapid Compound Disappearance in In Vitro Stability Assays
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation in Plasma | 1. Confirm the finding: Repeat the plasma stability assay with plasma from different species (e.g., human, rat, mouse) to check for species-specific differences. 2. Inhibit plasma enzymes: If esterases are suspected, include an esterase inhibitor in a control experiment. 3. Analyze metabolites: Use LC-MS/MS to identify the cleavage products to pinpoint the site of instability. |
| Metabolism by Liver Microsomes | 1. Verify NADPH dependence: Run the microsomal stability assay with and without the NADPH cofactor. Degradation only in the presence of NADPH points towards CYP450-mediated metabolism. 2. Identify metabolizing CYPs: Use specific CYP450 inhibitors to identify the primary enzymes responsible for metabolism. 3. Metabolite Identification: As with plasma, identify the metabolites to understand the metabolic pathway. |
Problem 2: Poor In Vivo Efficacy Due to Low Exposure
| Possible Cause | Troubleshooting Steps |
| Metabolic Instability | 1. Conduct in vitro stability assays: If not already done, perform plasma and microsomal stability assays to quantify the intrinsic clearance. 2. Structural Modification: Based on metabolite identification, modify the linker to improve stability. Consider the strategies outlined in the "Strategies for Improving Metabolic Stability" section below. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct detailed PK/PD studies to understand the relationship between compound exposure, target degradation, and efficacy. |
| Poor Bioavailability | 1. Formulation Optimization: Experiment with different formulation strategies to enhance solubility and absorption. 2. Alternative Routes of Administration: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration for initial in vivo studies. |
Strategies for Improving Metabolic Stability
If you have identified that the this compound linker is a source of metabolic instability, consider the following strategies:
-
Linker Modification:
-
Introduce Cyclic Moieties: Replacing a portion of the linear PEG chain with rigid, cyclic structures like piperazine or piperidine rings can enhance metabolic stability.
-
Change Attachment Points: The way the linker is connected to the rest of the molecule can significantly impact stability. Altering the attachment points can shield metabolically labile spots.
-
Shorten the Linker: In some cases, a shorter linker may be less susceptible to metabolism. However, this needs to be balanced with the potential for reduced efficacy due to steric hindrance.
-
-
Bioisosteric Replacement:
-
If a specific functional group within the linker is identified as a metabolic "soft spot," consider replacing it with a bioisostere. For example, an amide bond, which can be susceptible to hydrolysis, could be replaced with a more stable 1,2,3-triazole.
-
-
Deuteration:
-
Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism due to the kinetic isotope effect. This is a more subtle modification that is less likely to impact the overall pharmacology of the molecule.
-
Quantitative Data Summary
Table 1: Representative Half-Life (t1/2) of PROTACs with Different Linkers in Human Hepatocytes
| PROTAC | Linker Type | E3 Ligase Ligand | Target Ligand | Half-Life (t1/2, min) |
| PROTAC A | PEG-like | Pomalidomide | JQ1 | > 240 |
| PROTAC B | Aliphatic | Pomalidomide | JQ1 | 100.3 |
| PROTAC C | PEG-like | VHL | JQ1 | > 240 |
| PROTAC D | Aliphatic | VHL | JQ1 | > 240 |
Data adapted from a study on PROTAC metabolism. This table illustrates that both PEG-like and aliphatic linkers can be designed to have high metabolic stability.
Table 2: Impact of Linker Length on Metabolic Stability in Human Hepatocytes
| PROTAC | Linker Description | Half-Life (t1/2, min) |
| PROTAC E | Short Aliphatic | > 240 |
| PROTAC F | Long Aliphatic | 100.3 |
| PROTAC G | Short PEG-like | > 240 |
| PROTAC H | Long PEG-like | > 240 |
This table, with representative data, suggests that shorter linkers can be associated with improved metabolic stability, although stable longer linkers can also be designed.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of your compound in plasma.
-
Preparation:
-
Thaw frozen plasma (human, rat, or mouse) at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of your test compound in a suitable organic solvent like DMSO.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Add the test compound to the plasma to a final concentration of, for example, 1 µM. The final concentration of the organic solvent should be kept low (typically <1%) to avoid protein precipitation.
-
Incubate the mixture at 37°C.
-
-
Time Points and Quenching:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard. This will precipitate the plasma proteins and quench enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
In Vitro Microsomal Stability Assay
This protocol outlines a typical procedure for evaluating metabolic stability using liver microsomes.
-
Preparation:
-
Thaw liver microsomes (human, rat, or mouse) on ice.
-
Prepare a stock solution of your test compound in a solvent such as DMSO.
-
Prepare an NADPH regenerating system.
-
-
Incubation:
-
In a microcentrifuge tube, prepare a reaction mixture containing the microsomal solution, the NADPH regenerating system, and the test compound (e.g., 1 µM final concentration).
-
Initiate the reaction by incubating the mixture at 37°C with gentle agitation.
-
-
Time Points and Termination:
-
At predetermined time points (e.g., 0, 10, 30, 60 minutes), terminate the reaction by adding an ice-cold solvent like acetonitrile to precipitate proteins and stop metabolism.
-
-
Sample Preparation and Analysis:
-
Centrifuge the samples at high speed to separate the supernatant from the precipitated proteins.
-
Collect the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Determine the rate of disappearance of the test compound to calculate its half-life and intrinsic clearance.
-
Visualizations
Caption: Workflow for assessing and improving metabolic stability.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
Technical Support Center: Synthesis of PROTACs with Long PEG13 Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring long PEG13 linkers.
Frequently Asked Questions (FAQs)
Q1: Why use a long PEG13 linker in a PROTAC?
A1: Long polyethylene glycol (PEG) linkers are primarily incorporated into PROTACs to improve their physicochemical properties.[1] Key advantages include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of the entire PROTAC molecule, which is often large and hydrophobic.[1][2]
-
Improved Permeability: While seemingly counterintuitive, flexible PEG linkers can adopt conformations that shield the PROTAC's polar surface area, potentially improving cell permeability.[3]
-
Optimized Ternary Complex Formation: The length and flexibility of a PEG13 linker can provide the necessary distance and orientation to facilitate a stable and productive ternary complex between the target protein and the E3 ligase.[4]
Q2: What are the main challenges associated with synthesizing PROTACs with a PEG13 linker?
A2: The primary challenges stem from the high molecular weight and flexibility of the PEG13 linker. These include:
-
Difficult Purification: The high polarity and flexibility of the linker can lead to poor chromatographic behavior, such as broad peaks or tailing during HPLC purification.
-
Low Reaction Yields: Steric hindrance from the bulky ligands and the long, flexible linker can slow down reaction kinetics and lead to incomplete reactions.
-
Handling Difficulties: Long-chain PEG reagents can be viscous oils or waxy solids, making them difficult to handle and weigh accurately.
-
Analytical Challenges: The large size and potential for multiple charge states can complicate analysis by LC-MS, sometimes leading to signal dispersion and reduced sensitivity.
Q3: What are the most common synthetic routes for building a PROTAC with a PEG13 linker?
A3: A modular, convergent synthesis is the most common approach. This typically involves synthesizing or purchasing the two ligands (for the target protein and the E3 ligase) and the bifunctional PEG13 linker separately. The three components are then coupled sequentially. Common coupling reactions include:
-
Amide Bond Formation: Using standard peptide coupling reagents like HATU or HBTU to connect a carboxylic acid on one component to an amine on another.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction for the final ligation step, offering high yields and functional group tolerance.
Troubleshooting Guide: Synthesis & Purification
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield in Amide Coupling Step | 1. Inefficient Activation: The carboxylic acid may not be fully activated by the coupling reagent. 2. Steric Hindrance: The bulky nature of the ligands and the long PEG chain can impede the reaction. 3. Side Reactions: The amine may react with the coupling reagent to form a guanidinium byproduct. | 1. Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, COMU) and additives (e.g., HOBt, Oxyma). 2. Reaction Conditions: Increase reaction time and/or temperature. Consider using a microwave reactor to improve reaction kinetics. 3. Order of Addition: Add the amine to the pre-activated carboxylic acid (after allowing 15-30 minutes for activation) to minimize side reactions. |
| Incomplete Reaction or Multiple Products | 1. Reagent Degradation: Moisture can degrade coupling reagents. The PEG linker itself might be of poor quality or contain impurities. 2. Poor Solubility: One of the reactants may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture. | 1. Use Anhydrous Conditions: Ensure all solvents (e.g., DMF, DCM) are anhydrous and reactions are run under an inert atmosphere (N₂ or Ar). 2. Solvent Screening: Test different solvents or solvent mixtures (e.g., DMF/DCM, NMP) to ensure all components are fully dissolved. 3. Check Reagent Quality: Verify the purity of starting materials, especially the bifunctional PEG13 linker. |
| Difficulty in Monitoring Reaction by LC-MS | 1. Poor Ionization: The large, flexible PROTAC may ionize poorly, leading to weak signals. 2. Multiple Charge States: The molecule can pick up multiple charges, spreading the signal across several m/z values and reducing sensitivity. 3. Broad Peaks: The flexibility and size of the molecule can cause broad peaks on the LC. | 1. Optimize MS Parameters: Adjust ion source settings (e.g., lower ionizing energy) to minimize in-source fragmentation. Look for multiple charge states to confirm the product's mass. 2. Modify Mobile Phase: Add modifiers like triethylamine (TEA) post-column to aid in forming a single charge state. 3. Adjust LC Method: Use a slower gradient and a column with a different stationary phase (e.g., C4 instead of C18) to improve peak shape. |
| Challenges in HPLC Purification | 1. Broad Peaks/Tailing: The flexible PEG linker and overall high molecular weight can lead to poor peak shape and difficult separation from impurities. 2. Co-elution of Impurities: Side-products or unreacted starting materials may have similar retention times to the desired product. | 1. Optimize HPLC Method: - Column: Test different columns (e.g., C18, C8, Phenyl-Hexyl). - Mobile Phase: Adjust the pH of the aqueous phase or use different organic modifiers (e.g., acetonitrile vs. methanol). - Gradient: Use a shallower gradient to improve resolution. 2. Alternative Purification: If preparative HPLC fails, consider flash column chromatography with a highly polar stationary phase (e.g., C18-functionalized silica). |
Quantitative Data on PROTAC Performance by Linker Length
| Target Protein | Linker Length (atoms) | Linker Type | DC₅₀ | Dₘₐₓ (%) | Reference |
| TBK1 | < 12 | Alkyl/Ether | No degradation | - | |
| 21 | Alkyl/Ether | 3 nM | 96% | ||
| 29 | Alkyl/Ether | 292 nM | 76% | ||
| ERα | 12 | Mixed | ~5 µM | ~75% | |
| 16 | Mixed | ~1 µM | ~95% | ||
| 19 | Mixed | ~5 µM | ~70% | ||
| BRD4 | 2 PEG units | PEG | 500 nM | 55% | |
| 4 PEG units | PEG | 250 nM | 70% |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Signaling Pathways and Experimental Workflows
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: A typical modular workflow for PROTAC synthesis with a PEG13 linker.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC via Sequential Amide Coupling
This protocol describes a common method for synthesizing a PROTAC by sequentially coupling a POI-binding ligand (Ligand A-COOH) and an E3 ligase-binding ligand (Ligand B-NH₂) to a bifunctional PEG13 linker (H₂N-PEG13-NH-Boc).
Step 1: Coupling of Ligand A to the PEG13 Linker
-
Preparation: Under an inert nitrogen atmosphere, dissolve Ligand A-COOH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of H₂N-PEG13-NH-Boc (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material (Ligand A-COOH) is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a 5% LiCl aqueous solution, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate (Ligand A-PEG13-NH-Boc).
Step 2: Boc Deprotection
-
Preparation: Dissolve the purified intermediate from Step 1 in Dichloromethane (DCM) at 0 °C.
-
Deprotection: Add Trifluoroacetic acid (TFA) (20-30% v/v) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of residual TFA. The resulting amine-TFA salt (Ligand A-PEG13-NH₂) is often used in the next step without further purification.
Step 3: Coupling of Ligand B to the Intermediate
-
Preparation: In a separate flask under a nitrogen atmosphere, dissolve Ligand B-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and act as a base) and stir for 15 minutes.
-
Coupling: Add a solution of the amine-TFA salt from Step 2 (1.1 eq) in anhydrous DMF.
-
Reaction: Stir the reaction at room temperature for 12-16 hours.
-
Monitoring: Monitor the formation of the final PROTAC by LC-MS.
-
Purification: Upon completion, purify the crude reaction mixture directly by preparative reverse-phase HPLC to obtain the final, high-purity PROTAC. Lyophilize the appropriate fractions to yield the product as a solid.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Cell Culture: Plate cells expressing the target protein in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration of each sample using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
References
Technical Support Center: Strategies to Reduce Off-Target Effects for PROTACs Utilizing PEGylated Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects when developing PROTACs that incorporate PEGylated linkers, such as Thp-peg13-OH.
Understanding the Role of Your PEG Linker in PROTAC Specificity
It is crucial to understand that a linker like this compound is a component of the final PROTAC molecule. The overall selectivity and potential for off-target effects of your PROTAC are determined by the interplay of its three components: the warhead (targeting your protein of interest - POI), the E3 ligase ligand, and the linker that connects them. The linker is not merely a spacer; its length, composition, and attachment points are critical in dictating the efficacy and specificity of the PROTAC.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PROTACs?
A1: Off-target effects with PROTACs can arise from several factors:
-
Lack of Selectivity of the Warhead: The ligand binding to your protein of interest (POI) may also bind to other proteins with similar binding pockets.
-
E3 Ligase Ligand Promiscuity: The ligand recruiting the E3 ligase might have unintended interactions with other cellular proteins.
-
Formation of Unintended Ternary Complexes: The PROTAC may facilitate the formation of a stable ternary complex between the E3 ligase and a protein other than your intended target.[4] The linker plays a significant role in the stability and geometry of this complex.[5]
-
High PROTAC Concentrations: Using excessive concentrations of your PROTAC can lead to non-specific interactions and degradation of proteins that are not the intended target.
Q2: How does the PEG linker itself influence the selectivity of my PROTAC?
A2: The polyethylene glycol (PEG) linker can significantly impact your PROTAC's selectivity in several ways:
-
Solubility and Permeability: PEG linkers generally improve the solubility of the PROTAC molecule, which can be beneficial for both in vitro assays and pharmacokinetic properties. However, the hydrophilicity of PEG linkers can sometimes affect cell permeability.
-
Ternary Complex Geometry: The flexibility and length of the PEG linker are critical for achieving an optimal conformation of the ternary complex (POI-PROTAC-E3 ligase) required for efficient and selective ubiquitination of the target protein.
-
Minimizing Non-specific Binding: The hydrophilic nature of PEG linkers can help to reduce non-specific hydrophobic interactions with other proteins, potentially lowering off-target effects.
Q3: What are the first steps I should take to investigate potential off-target effects of my new PROTAC?
A3: A systematic approach is crucial. Start by confirming on-target degradation at various concentrations and time points. Then, employ unbiased global proteomics, such as mass spectrometry (MS)-based methods, to identify any unintended protein degradation in your cellular model.
Troubleshooting Guide: Off-Target Effects
| Observed Issue | Potential Cause | Recommended Action |
| Significant degradation of proteins other than the intended target in proteomics analysis. | 1. High PROTAC concentration.2. The warhead has off-target binding.3. The linker length or composition is suboptimal, leading to non-specific ternary complex formation. | 1. Perform a dose-response experiment to find the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects.2. Test an inactive control PROTAC where the warhead is modified to abolish binding to the target. This helps differentiate target-dependent from independent off-target effects.3. Synthesize and test a library of PROTACs with varying PEG linker lengths and attachment points to identify a more selective molecule. |
| High cellular toxicity is observed at concentrations effective for target degradation. | 1. On-target toxicity (degradation of the target protein is inherently toxic to the cells).2. Off-target toxicity (degradation of an essential protein).3. Toxicity related to the CRBN or VHL ligand. | 1. Assess the biological consequence of target knockdown using an alternative modality like siRNA or CRISPR to confirm that the toxicity is target-dependent.2. Use proteomics to identify the off-target protein being degraded and assess its function. Optimize the PROTAC structure to improve selectivity.3. Include a control where cells are treated with the E3 ligase ligand alone to assess its contribution to toxicity. |
| Inconsistent degradation results between experiments. | 1. Compound instability or poor solubility in media.2. Variability in cell culture conditions (e.g., cell density, passage number).3. Low expression of the recruited E3 ligase in the cell line. | 1. Ensure complete dissolution of the PROTAC and prepare fresh stock solutions for each experiment. Assess compound stability in your experimental media.2. Standardize cell culture protocols strictly.3. Confirm the expression of the corresponding E3 ligase (e.g., CRBN, VHL) in your cell model by Western blot. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling by Mass Spectrometry
Objective: To identify and quantify all proteins degraded upon treatment with your PROTAC.
Methodology:
-
Cell Culture and Treatment: Culture your chosen cell line to mid-log phase. Treat the cells with your PROTAC at its effective concentration and a higher concentration, alongside a vehicle control (e.g., DMSO). Include multiple time points (e.g., 6, 12, and 24 hours) to distinguish direct from indirect effects.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from each condition with isobaric tags for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins across all samples. Proteins showing a significant, dose-dependent decrease in abundance in the PROTAC-treated samples are considered potential off-targets.
Protocol 2: Western Blot for Validation of Off-Target Degradation
Objective: To confirm the degradation of specific off-target proteins identified through proteomics.
Methodology:
-
Cell Treatment and Lysis: Treat cells as in the proteomics experiment. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Probe the same membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. A reduction in the band intensity corresponding to the off-target protein in the PROTAC-treated lanes confirms degradation.
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Investigating Off-Target Effects
Caption: Workflow for identifying and mitigating off-target effects.
References
Technical Support Center: Optimizing Ternary Complex Formation with a Flexible PEG13 Linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the formation of ternary complexes using Proteolysis Targeting Chimeras (PROTACs) that incorporate a flexible PEG13 linker.
I. Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
| Issue | Question | Possible Causes & Troubleshooting Steps |
| No or Low Target Protein Degradation | Q1: I am not observing any degradation of my target protein. What should I check first? | A1: Start by verifying the fundamental components and interactions of your system: - PROTAC Integrity: Confirm the chemical structure, purity, and stability of your PROTAC with a PEG13 linker using methods like NMR and mass spectrometry.[1] - Protein Quality: Ensure your target protein and E3 ligase are correctly folded, pure, and active. Check for aggregation using techniques like Dynamic Light Scattering (DLS).[1] - Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase. Use assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binary binding affinities.[2] - Cellular Permeability: The PROTAC may not be entering the cells. Assess cell permeability and target engagement in a cellular context using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[3][4] |
| Q2: My biochemical assays confirm ternary complex formation, but I see no protein degradation in my cellular assays. What could be the problem? | A2: A stable ternary complex does not always lead to efficient degradation. Consider the following: - "Unproductive" Ternary Complex: The geometry of the complex formed with the PEG13 linker might not be optimal for the E3 ligase to ubiquitinate the target protein. The flexibility of the PEG linker can sometimes lead to non-productive conformations. Consider synthesizing analogs with different linker attachment points or slightly different lengths. - Intracellular Availability: The PROTAC may be subject to cellular efflux pumps, reducing its effective intracellular concentration. - Cellular Environment: The complexity of the intracellular space, including post-translational modifications and competing endogenous molecules, can influence ternary complex formation and stability in ways not captured by in vitro assays. | |
| Assay-Specific Issues | Q3: I'm observing a "hook effect" in my dose-response curve. What is it and how can I fix it? | A3: The "hook effect" is common in proximity-based assays (e.g., TR-FRET, AlphaLISA) and is characterized by a decrease in signal at high PROTAC concentrations. This occurs because excess PROTAC saturates both the target protein and the E3 ligase, favoring the formation of binary complexes over the desired ternary complex. Mitigation Strategies: - PROTAC Titration: Perform a wide dose-response experiment to fully characterize the bell-shaped curve and identify the optimal concentration for ternary complex formation. - Optimize Protein Concentrations: Adjusting the concentrations of the target protein and E3 ligase can shift the hook effect to higher PROTAC concentrations. |
| Q4: My SPR or BLI sensorgrams for ternary complex formation are complex and difficult to interpret. What could be the cause? | A4: Interpreting three-component binding data can be challenging. Common issues include: - Complex Sensorgrams: This may indicate multi-step binding events or conformational changes upon binding, which can be influenced by the flexible PEG linker. - Low Response: This could be due to weak binding affinity, low protein activity, or incorrect analyte concentrations. - Baseline Drift: This can be caused by instability of the immobilized protein, buffer mismatch, or temperature fluctuations. | |
| Linker Optimization | Q5: How do I know if the PEG13 linker is the optimal length? | A5: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short can cause steric hindrance, while a linker that is too long may lead to an unstable, overly flexible ternary complex, resulting in inefficient ubiquitination. Actionable Advice: - Synthesize a Linker Series: The most effective approach is to empirically test a series of PROTACs with varying PEG linker lengths (e.g., PEG9, PEG11, PEG13, PEG15). - Biophysical Characterization: Use assays like TR-FRET or SPR to measure the stability and formation kinetics of the ternary complex for each linker length. |
II. Frequently Asked Questions (FAQs)
| Category | Question | Answer |
| General Concepts | Q1: What is the primary role of the PEG13 linker in my PROTAC? | A1: A PROTAC linker connects the ligand that binds your protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase. The PEG13 linker specifically offers a flexible tether of a defined length to facilitate the formation of a stable POI-PROTAC-E3 ligase ternary complex. Its polyethylene glycol (PEG) nature also enhances water solubility and can improve the molecule's pharmacokinetic properties. |
| Q2: What is "cooperativity" in ternary complex formation and why is it important? | A2: Cooperativity refers to the influence that the binding of one protein (e.g., the E3 ligase) to the PROTAC has on the binding of the second protein (the POI). - Positive Cooperativity (α > 1): The formation of the binary complex (e.g., E3-PROTAC) increases the affinity for the POI, leading to a more stable ternary complex. This is generally desirable. - Negative Cooperativity (α < 1): The formation of a binary complex decreases the affinity for the second protein. The stability and kinetics of the ternary complex are critical for the effectiveness of a PROTAC. | |
| Experimental Design | Q3: What are the essential control experiments for my ternary complex assays? | A3: Robust controls are critical for interpreting your data. Key controls include: - Negative Control PROTAC: A molecule where one of the ligands is inactive or scrambled. - Competitive Inhibition: Use the individual warhead and E3 ligase ligands to compete with the PROTAC and show that the ternary complex formation is specific. - No PROTAC Control: To establish the baseline signal in your assay. |
| Q4: Which assays are best for studying the different steps of PROTAC action? | A4: A multi-assay approach is recommended to understand the entire process: 1. Ternary Complex Formation: Use proximity-based assays like TR-FRET, AlphaLISA, or NanoBRET™. SPR and ITC can provide detailed kinetic and thermodynamic data. 2. Ubiquitination: Monitor the ubiquitination of the target protein using western blotting for ubiquitin, ELISA-based assays, or specialized TR-FRET and NanoBRET™ ubiquitination assays. 3. Protein Degradation: Quantify the reduction in target protein levels using Western Blotting, immunoassays, or mass spectrometry. |
III. Quantitative Data Summary
The optimal linker length is a critical parameter that must be empirically determined. A flexible PEG linker's length directly impacts the stability of the ternary complex and, consequently, the degradation efficiency. The table below provides a representative summary of how varying the number of PEG units can influence key degradation parameters.
| PROTAC Variant (Linker) | Linker Length (Atoms, approx.) | Ternary Complex Stability (Kd, nM) | Max Degradation (Dmax, %) | Degradation Potency (DC50, nM) |
| Compound 1 (PEG5) | ~18 | 150 | 45 | 850 |
| Compound 2 (PEG9) | ~30 | 75 | 70 | 250 |
| Compound 3 (PEG13) | ~42 | 25 | 95 | 50 |
| Compound 4 (PEG17) | ~54 | 80 | 65 | 300 |
| Compound 5 (PEG21) | ~66 | 200 | 30 | >1000 |
Note: The data presented are illustrative, based on general principles observed in PROTAC development, and highlight the common existence of an optimal linker "sweet spot" for maximal degradation. Actual values will vary significantly based on the specific target, E3 ligase, and ligand chemistry.
IV. Key Experimental Protocols
Ternary Complex Formation Assay (Time-Resolved FRET)
This protocol outlines a method to measure the formation of the POI-PROTAC-E3 ligase complex.
Materials:
-
Labeled POI (e.g., His-tagged) with a suitable FRET donor (e.g., Terbium cryptate).
-
Labeled E3 Ligase (e.g., FLAG-tagged) with a FRET acceptor (e.g., d2).
-
PROTAC with PEG13 linker.
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).
-
Low-volume, 384-well white microplates.
-
TR-FRET-capable microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer. Prepare working solutions of the labeled POI and E3 ligase in assay buffer at 2x the final desired concentration.
-
Assay Setup: In a 384-well plate, add 5 µL of the PROTAC serial dilution or vehicle control.
-
Add Proteins: Add 5 µL of the 2x labeled POI solution to all wells, followed by 5 µL of the 2x labeled E3 ligase solution. The final volume should be 15 µL.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light, to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET-capable reader. Excite at the donor wavelength (e.g., 340 nm) and measure emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of the PROTAC concentration to generate a dose-response curve, from which parameters like EC50 can be determined.
Target Protein Ubiquitination Assay (In-Cell)
This protocol uses an in-cell approach to detect the ubiquitination of the target protein.
Materials:
-
Cells expressing the target protein.
-
PROTAC with PEG13 linker.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors).
-
Antibodies: Primary antibody against the target protein, primary antibody against ubiquitin, and appropriate secondary antibodies.
-
Co-immunoprecipitation (Co-IP) reagents (e.g., Protein A/G beads).
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the PROTAC at various concentrations for a defined period (e.g., 1-4 hours). In the final 2-4 hours of treatment, add a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysates. Incubate the lysates with a primary antibody against the target protein overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein.
Protein Degradation Assay (Western Blot)
This protocol quantifies the reduction in the total level of the target protein.
Materials:
-
Cell line expressing the target protein.
-
PROTAC with PEG13 linker.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody against the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them directly in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Wash and then incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Apply a chemiluminescent substrate and image the blot. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
V. Visualizations
Signaling Pathway and Experimental Workflows
Caption: PROTAC Mechanism of Action (MoA).
Caption: General Experimental Workflow for PROTAC Characterization.
Caption: Logical Troubleshooting Flowchart for PROTAC Experiments.
References
Technical Support Center: Optimizing Cell Permeability of Thp-peg13-OH Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address poor cell permeability of PROTACs utilizing the Thp-peg13-OH linker.
Frequently Asked Questions (FAQs)
Q1: We are observing low cellular activity with our this compound based PROTAC, despite good biochemical activity. Could poor cell permeability be the cause?
A1: Yes, a significant contributor to the discrepancy between biochemical and cellular activity in PROTACs is often poor cell permeability. PROTACs are large molecules, frequently exceeding the "Rule of Five" guidelines for oral bioavailability, which can hinder their ability to efficiently cross the cell membrane and reach their intracellular targets. The this compound linker, being a relatively long polyethylene glycol (PEG) chain, can contribute to a high molecular weight and polar surface area, potentially limiting passive diffusion across the lipid bilayer.
Q2: What are the key physicochemical properties of a this compound based PROTAC that influence its cell permeability?
A2: Several physicochemical properties are critical for the cell permeability of your PROTAC. Due to their size, traditional metrics are often expanded. Key factors include:
-
Molecular Weight (MW): The large size of PROTACs is a primary obstacle to passive diffusion.
-
Polar Surface Area (TPSA): A high TPSA, often increased by PEG linkers like this compound, can reduce membrane permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact permeability.
-
Lipophilicity (LogP): An optimal LogP is crucial. While some lipophilicity is necessary to enter the cell membrane, excessive lipophilicity can lead to poor aqueous solubility or entrapment within the membrane.
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation ("molecular chameleon") can facilitate membrane passage. The flexible nature of the PEG linker can either aid or hinder this, depending on the overall structure.
Q3: How does the this compound linker specifically impact the permeability of our PROTAC?
A3: The this compound linker, a 13-unit PEG chain, has several characteristics that can influence permeability:
-
Increased Hydrophilicity: The PEG chain increases water solubility, which can be beneficial for formulation but may hinder passive diffusion across the lipophilic cell membrane.
-
Increased Molecular Weight and TPSA: The length of the PEG13 linker significantly adds to the overall size and polarity of the PROTAC, which are generally inversely correlated with passive permeability.
-
Flexibility: The flexibility of the PEG chain can be a double-edged sword. It might allow the PROTAC to adopt a more compact conformation to shield polar groups and facilitate membrane crossing. However, it can also lead to a more extended and polar conformation in aqueous environments, impeding permeability. Studies have shown that for some PROTAC scaffolds, shorter linkers lead to better permeability.[1][2]
Q4: What experimental assays can we use to quantitatively assess the cell permeability of our this compound based PROTAC?
A4: Two standard in vitro assays are widely used to measure the permeability of PROTACs:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a cost-effective method for initial screening.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.
Troubleshooting Guides
Issue: Low Apparent Permeability (Papp) in PAMPA Assay
If your this compound based PROTAC exhibits a low Papp value in the PAMPA assay, it suggests that passive diffusion is a limiting factor.
Troubleshooting Workflow:
Troubleshooting Low PAMPA Permeability
Recommended Actions:
-
Linker Modification:
-
Shorten the PEG Chain: Synthesize analogs with shorter PEG linkers (e.g., PEG4, PEG6). Studies have shown that for some PROTACs, permeability decreases as the PEG linker length increases.[1][2]
-
Replace the PEG Linker: Consider replacing the this compound linker with a more lipophilic alkyl linker or a more rigid linker containing cyclic moieties. The impact of this change can be scaffold-dependent, as some studies show improved permeability with alkyl linkers, while others show the opposite.[1]
-
Amide-to-Ester Substitution: If the linker is attached via an amide bond, consider replacing it with an ester to reduce the hydrogen bond donor count and potentially improve permeability.
-
-
Warhead/E3 Ligase Ligand Modification:
-
Increase Lipophilicity: If structurally feasible without compromising target binding, introduce lipophilic groups to the warhead or E3 ligase ligand to increase the overall LogP of the PROTAC.
-
-
Prodrug Strategy:
-
Mask Polar Groups: Temporarily mask polar functional groups on the PROTAC with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.
-
Issue: Low Permeability and/or Low Recovery in Caco-2 Assay
Low permeability in the Caco-2 assay can be due to poor passive diffusion, active efflux, or a combination of both. Low recovery can indicate issues with solubility, non-specific binding to the assay plates, or cellular metabolism.
Troubleshooting Workflow:
Troubleshooting Caco-2 Assay Issues
Recommended Actions:
-
Assess Efflux: Calculate the efflux ratio by dividing the apparent permeability from the basolateral to apical side (B-A) by the apical to basolateral side (A-B). An efflux ratio greater than 2 suggests that your PROTAC is a substrate for an efflux transporter.
-
If Efflux is High: Consider co-dosing with known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm the involvement of specific transporters. Structural modifications to the PROTAC may be necessary to avoid recognition by efflux pumps.
-
-
Address Low Recovery:
-
Modify Assay Buffer: Add bovine serum albumin (BSA) to the basolateral and/or apical buffer to reduce non-specific binding to the plate.
-
Check Solubility: Ensure your PROTAC is fully dissolved in the assay buffer at the tested concentration.
-
Assess Metabolism: Analyze the samples for the presence of metabolites. If metabolism is significant, consider structural modifications to block metabolic hotspots.
-
-
Improve Passive Permeability: If efflux and recovery issues are ruled out, the problem is likely low passive permeability. In this case, refer to the troubleshooting strategies for low PAMPA permeability.
Quantitative Data Summary
The following table summarizes representative permeability data for PROTACs with different linker types from published studies. Note that direct comparisons are challenging as the warhead and E3 ligase ligand also significantly impact permeability.
| Linker Type | Linker Length | PROTAC Example | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| PEG | 1 unit | Compound 15 | ~0.005 | |
| PEG | 2 units | Compound 7 | ~0.2 | |
| PEG | 3 units | Compound 8 | ~0.01 | |
| Alkyl | 8 atoms | Compound 17 | 0.002 |
This data suggests that for this particular PROTAC scaffold, a 2-unit PEG linker was more permeable than both shorter and longer PEG linkers, as well as an alkyl linker. This highlights the scaffold-dependent nature of linker effects on permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Methodology:
-
Prepare Acceptor Plate: Add buffer (e.g., PBS pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate: Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into buffer to the final desired concentration.
-
Start Assay: Add the donor solution to the coated donor plate and place it on top of the acceptor plate.
-
Incubate: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
Sample Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]A / [Drug]D, initial))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Caco-2 Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess both passive and active transport of a compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Dosing Solutions: Prepare solutions of the test PROTAC and control compounds in transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Transport Experiment (Apical to Basolateral - A to B):
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both chambers at the end of the incubation.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the experiment in the reverse direction to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Papp: Calculate the Papp value for both directions using a similar equation as for the PAMPA assay, taking into account the volume of each chamber and the surface area of the filter.
Visualizations
PROTAC Mechanism of Action
PROTAC-mediated Protein Degradation
PROTAC Cellular Uptake Pathways
Potential PROTAC Cellular Entry Mechanisms
References
Technical Support Center: Troubleshooting Protein Degradation with Thp-peg13-OH
This guide provides troubleshooting advice and frequently asked questions for researchers using Thp-peg13-OH in protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While specific data on this compound is not extensively available in public literature, its name suggests it is a PROTAC (Proteolysis Targeting Chimera)-like molecule. It likely functions by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. The "Thp" may refer to a warhead that binds the target protein, "peg13" to a 13-unit polyethylene glycol linker, and "-OH" to a terminal hydroxyl group which may be part of the E3 ligase binder.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration is cell-type and target-protein dependent and should be determined empirically. We recommend performing a dose-response experiment, typically ranging from 1 nM to 10 µM, to identify the concentration that yields the maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).
Q3: What is the expected timeframe for target protein degradation?
A3: The kinetics of degradation can vary significantly. It is advisable to perform a time-course experiment, assessing target protein levels at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours) after treatment with this compound to determine the optimal degradation time.
Troubleshooting Guide
Issue 1: No or Inefficient Target Protein Degradation
If you observe minimal or no degradation of your target protein, consider the following potential causes and solutions.
Caption: Troubleshooting workflow for failed protein degradation.
| Potential Cause | Recommended Action |
| Compound Inactivity | This compound may have degraded. Synthesize a fresh batch or obtain a new vial. Confirm its identity and purity via LC-MS and NMR. |
| Suboptimal Concentration | Perform a dose-response experiment. Test a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the DC50. |
| Incorrect Timeframe | Conduct a time-course experiment. Measure target protein levels at multiple time points (e.g., 2, 4, 8, 16, 24, 48 hours). |
| Low Target Engagement | Confirm that the target protein is expressed in your cell line. Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to verify target engagement. |
| Low E3 Ligase Expression | Verify the expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell model via Western blot or qPCR. Some cell lines may have low endogenous levels. |
| Impaired Proteasome Function | Co-treat cells with a proteasome inhibitor (e.g., MG132). An accumulation of the ubiquitinated target protein would indicate that the upstream degradation machinery is functional. |
| "Hook" Effect | At very high concentrations, the formation of a productive ternary complex (Target-Degrader-E3 Ligase) can be inhibited. Ensure your dose-response curve includes lower concentrations to rule this out. |
Issue 2: Off-Target Effects or Cellular Toxicity
If you observe significant cell death or unexpected changes in protein expression, consult the following table.
| Potential Cause | Recommended Action |
| High Compound Concentration | Lower the concentration of this compound to the minimum effective level determined from your dose-response experiments. |
| Off-Target Protein Degradation | Perform proteomics analysis (e.g., TMT-based mass spectrometry) to identify proteins that are degraded in addition to your target. This can help identify unintended targets. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.1%. Run a vehicle-only control. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Target Degradation
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC50.
Caption: Mechanism of PROTAC-induced protein degradation.
Technical Support Center: The Impact of Thp-peg13-OH Linker Flexibility on PROTAC Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the Thp-peg13-OH linker on the stability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and why is it used in PROTACs?
A1: this compound is a type of linker used in the synthesis of PROTACs.[1][2][3] It consists of a 13-unit polyethylene glycol (PEG) chain, which provides a flexible and hydrophilic spacer between the target protein ligand and the E3 ligase ligand. The terminal hydroxyl (-OH) group allows for conjugation to one of the ligands, while the tetrahydropyran (Thp) group protects the other end during synthesis. PEG linkers are commonly used to improve the solubility and cell permeability of PROTAC molecules.[4]
Q2: How does the flexibility of the this compound linker potentially impact PROTAC stability?
A2: The flexibility of a PEG linker like this compound can have a dual impact on PROTAC stability. On one hand, a flexible linker can facilitate the formation of a stable ternary complex between the target protein and the E3 ligase by allowing for optimal positioning of the two proteins. On the other hand, excessive flexibility might lead to a higher entropic penalty upon binding and could expose the linker to metabolic enzymes, potentially decreasing the overall stability of the PROTAC molecule in biological systems.
Q3: My PROTAC with a this compound linker shows good target degradation in cells but has poor stability in plasma. What could be the reason?
A3: This is a common challenge. The cellular environment is different from plasma. While the this compound linker may be stable within cells, it could be susceptible to enzymatic degradation by proteases and other enzymes present in plasma. The flexible PEG chain might be a substrate for these enzymes. It is also possible that the overall physicochemical properties of the PROTAC contribute to poor plasma stability.
Q4: Can modifying the this compound linker improve the stability of my PROTAC?
A4: Yes, modifications to the linker can significantly impact stability. Strategies include shortening or lengthening the PEG chain, or introducing more rigid elements into the linker structure, such as cyclic moieties. A more rigid linker might "pre-organize" the PROTAC in a conformation that is favorable for ternary complex formation and less susceptible to enzymatic degradation. However, any modification requires empirical testing to find the optimal balance between flexibility, ternary complex formation, and metabolic stability.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with PROTACs containing a this compound linker.
Issue 1: Low or no target protein degradation observed with a this compound-containing PROTAC.
-
Possible Cause 1: Suboptimal linker length.
-
Troubleshooting: The 13-unit PEG chain of the this compound linker may be too long or too short for your specific target and E3 ligase pair, preventing the formation of a productive ternary complex. Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG9) to determine the optimal length for efficient degradation.
-
-
Possible Cause 2: Unfavorable physicochemical properties.
-
Troubleshooting: Despite the hydrophilicity of the PEG chain, the overall PROTAC molecule may have poor cell permeability. Perform a cellular uptake assay to determine if the PROTAC is entering the cells. If permeability is low, consider linker modifications to improve the molecule's properties.
-
-
Possible Cause 3: Instability in the cellular assay medium.
-
Troubleshooting: The PROTAC may be degrading in the cell culture medium before it can act. Assess the stability of your PROTAC in the assay medium over the time course of your experiment using LC-MS/MS.
-
Issue 2: Inconsistent results in cellular degradation assays (Western Blot).
-
Possible Cause 1: Variable cell health or density.
-
Troubleshooting: Ensure consistent cell seeding density and monitor cell health. Perform a cell viability assay in parallel with your degradation experiment to confirm that the observed effects are not due to cytotoxicity.
-
-
Possible Cause 2: Issues with Western Blot protocol.
-
Troubleshooting: Optimize your Western Blot protocol. Ensure complete cell lysis, accurate protein quantification, and appropriate antibody concentrations. Always include a loading control to normalize for protein loading.
-
Issue 3: PROTAC with this compound linker shows rapid clearance in pharmacokinetic (PK) studies.
-
Possible Cause 1: High metabolic instability.
-
Troubleshooting: The flexible PEG linker may be a site of metabolic breakdown. Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic fate of your PROTAC. If the linker is identified as a "soft spot," consider synthesizing analogues with more rigid or sterically hindered linkers.
-
-
Possible Cause 2: Poor plasma stability.
-
Troubleshooting: As mentioned in the FAQs, the PROTAC may be unstable in plasma. Perform a plasma stability assay to determine the half-life of your compound in plasma from the relevant species.
-
Data Presentation: A Comparative Case Study
To illustrate the impact of linker flexibility on PROTAC stability, consider a hypothetical case study of a PROTAC designed to degrade the Bromodomain-containing protein 4 (BRD4). The PROTAC consists of a BRD4 ligand (JQ1) and a VHL E3 ligase ligand, connected by different PEG-based linkers.
Table 1: Cellular Degradation of BRD4 by JQ1-based PROTACs with Different Linkers
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG5 | 50 | 95 |
| PROTAC-B | PEG13 (from this compound) | 25 | 98 |
| PROTAC-C | PEG20 | 100 | 85 |
| PROTAC-D | Rigid Piperazine-containing Linker | 75 | 90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Stability of JQ1-based PROTACs with Different Linkers
| PROTAC ID | Linker Composition | Plasma Half-life (t½, hours) | Microsomal Half-life (t½, minutes) |
| PROTAC-A | PEG5 | 4 | 45 |
| PROTAC-B | PEG13 (from this compound) | 2 | 25 |
| PROTAC-C | PEG20 | 1 | 15 |
| PROTAC-D | Rigid Piperazine-containing Linker | 8 | 90 |
Experimental Protocols
Cellular Degradation Assay via Western Blot
Objective: To determine the DC50 and Dmax of a PROTAC in cultured cells.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, HEK293)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Plasma Stability Assay via LC-MS/MS
Objective: To determine the in vitro half-life of a PROTAC in plasma.
Materials:
-
PROTAC stock solution
-
Control plasma (from the desired species, e.g., human, rat, mouse)
-
Acetonitrile
-
Internal standard (a structurally similar, stable compound)
-
LC-MS/MS system
Procedure:
-
Spike the PROTAC into pre-warmed plasma at a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma and quench the reaction by adding 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining PROTAC at each time point.
-
Plot the natural log of the percentage of remaining PROTAC versus time and determine the half-life.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a PROTAC in the presence of liver microsomes.
Materials:
-
PROTAC stock solution
-
Pooled liver microsomes (from the desired species)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the PROTAC, liver microsomes, and phosphate buffer. Pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot and terminate the reaction with cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining PROTAC.
-
Calculate the half-life and intrinsic clearance of the PROTAC.
Visualizations
References
Validation & Comparative
The Long and Short of It: Thp-peg13-OH Versus Shorter PEG Linkers in PROTAC Potency
A deep dive into the critical role of polyethylene glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs), providing researchers with a data-driven guide to linker selection.
In the rapidly advancing field of targeted protein degradation, the design of a PROTAC is a delicate balancing act. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are comprised of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that tethers them. While often perceived as a simple spacer, the linker's length and composition are paramount to a PROTAC's success, profoundly influencing its degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.[1][2]
This guide provides a comparative analysis of the long-chain Thp-peg13-OH linker and its shorter PEG counterparts, leveraging experimental data to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The Crucial Role of Linker Length in Ternary Complex Formation
The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] The length of the linker is a critical determinant in this process. A linker that is too short can lead to steric hindrance, preventing the two proteins from coming together effectively.[4] Conversely, an excessively long linker can result in a non-productive complex where the ubiquitination sites on the target protein are not optimally positioned for the E3 ligase, leading to inefficient degradation.[5]
The flexibility imparted by PEG linkers allows them to adopt various conformations, which can be crucial for achieving a productive ternary complex. Longer PEG chains, such as the one in this compound, offer greater flexibility and can span larger distances, which may be advantageous for targets with deep binding pockets or E3 ligases with less accessible binding sites.
Comparative Analysis of PROTAC Potency with Varying PEG Linker Lengths
Systematic studies have demonstrated that the optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Below is a summary of quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation potency.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 | Dmax | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | Less Potent | - | |
| VHL | 16 | More Potent | - | ||
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 | No degradation | - | |
| VHL | 12-29 | Submicromolar | - | ||
| VHL | 21 | 3 nM | 96% | ||
| VHL | 29 | 292 nM | 76% | ||
| Cyclin-dependent kinase 9 (CDK9) | CRBN | 5 | Less Potent | - | |
| CRBN | 7 | More Potent | - |
Note: Specific DC50 and Dmax values were not always available in the cited literature; "More Potent" or "Less Potent" indicates the observed trend.
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, THP-1 for various targets) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the relative protein levels.
-
Plot the normalized protein levels against the PROTAC concentration to calculate DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the cytotoxic effects of the PROTACs.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizing the Process: Signaling Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for Western Blot analysis.
Caption: Logical relationship between linker length and ternary complex formation.
Conclusion
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. While a longer linker like this compound may offer advantages in terms of flexibility and reach for certain targets, the provided data underscores that there is no "one-size-fits-all" solution. A systematic evaluation of a range of linker lengths is essential for the development of potent and effective PROTACs. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to conduct these crucial optimization studies and advance the field of targeted protein degradation.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Navigating the Linker Landscape: A Comparative Guide to Thp-peg13-OH and Alkyl Linkers for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing the power of targeted protein degradation. A key determinant of a PROTAC's success lies in the chemical linker that connects the target protein-binding ligand to the E3 ligase recruiter. This guide provides an in-depth comparison of a hydrophilic polyethylene glycol (PEG)-based linker, Thp-peg13-OH, and traditional hydrophobic alkyl linkers, offering insights into their impact on PROTAC performance. The information presented is supported by a summary of experimental data and detailed methodologies to aid in the strategic selection of linkers for novel protein degraders.
The linker in a PROTAC molecule is far more than a simple spacer; it plays a pivotal role in dictating the molecule's overall efficacy by influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and the E3 ligase.[1] The choice between a hydrophilic PEG-based linker and a hydrophobic alkyl linker can dramatically alter the performance of a PROTAC.[2][3]
The Contenders: this compound vs. Alkyl Linkers
This compound is a bifunctional linker featuring a 13-unit polyethylene glycol (PEG) chain.[4][5] The PEG component imparts hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule. This is a significant advantage, as many potent protein-binding ligands and E3 ligase recruiters are often hydrophobic, leading to poor solubility and bioavailability of the final PROTAC.
Alkyl linkers , composed of saturated hydrocarbon chains, represent the more traditional and synthetically straightforward choice for PROTAC design. Their hydrophobicity can be advantageous for cell membrane permeability. However, this property can also negatively impact the overall solubility of the PROTAC molecule.
Head-to-Head Comparison: Physicochemical and Biological Impact
The selection of a linker requires a careful balance of multiple parameters. Below is a comparative summary of the key characteristics of this compound (as a representative PEG linker) and alkyl linkers.
| Feature | This compound (PEG Linker) | Alkyl Linker | Rationale & Implications |
| Solubility | High | Low | The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing aqueous solubility. Improved solubility can facilitate formulation and administration. |
| Cell Permeability | Moderate to High | High | While alkyl chains are inherently more lipophilic, PEG linkers can adopt folded conformations that shield their polar surface area, aiding membrane traversal. However, excessive PEGylation can decrease permeability. |
| Ternary Complex Formation | Can adopt flexible conformations | High degree of conformational flexibility | Both linker types must possess the appropriate length and geometry to facilitate a productive ternary complex. The optimal length is target-dependent and requires empirical determination. |
| Metabolic Stability | Potentially lower | Generally higher | Linear aliphatic chains can be susceptible to oxidative metabolism. However, PEG linkers may also be subject to metabolic degradation. |
| Synthetic Accessibility | More complex and costly | Simpler and more accessible | The synthesis of long, monodisperse PEG chains can be challenging. Alkyl chains are generally easier to synthesize and modify. |
Quantitative Data Summary
The following tables summarize representative quantitative data from published studies, illustrating the impact of linker composition and length on PROTAC performance. While direct comparative data for "this compound" is not available, the data for other PEG and alkyl linkers provide valuable insights.
Table 1: Impact of Linker Composition on Degradation of BRD4
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG4 | 15 | >90 | HEK293 |
| PROTAC B | C4 Alkyl Chain | 50 | >90 | HEK293 |
| PROTAC C | PEG8 | 8 | >95 | HeLa |
| PROTAC D | C8 Alkyl Chain | 25 | >95 | HeLa |
This table compiles representative data from various sources to illustrate general trends.
Table 2: Influence of Linker Length on Degradation Efficiency of SMARCA2
| PROTAC | Linker | DC50 (nM) | Dmax (%) | Reference Study |
| Degrader 1 | 3 PEG units | 300 | 65 | |
| Degrader 2 | 9-atom alkyl chain | Concentration-dependent decrease | Not specified | |
| Degrader 3 | Linker < 12 atoms | No degradation | - | |
| Degrader 4 | Linker > 12 atoms | Submicromolar | >75% |
This table summarizes findings on the importance of linker length for effective protein degradation.
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and standardized experimental assays. The following are detailed protocols for key experiments used to evaluate and compare PROTAC linkers.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. The enhanced binding response compared to the binary interactions indicates the formation of the ternary complex.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of the purified proteins (target protein and E3 ligase) and the PROTAC in the same dialysis buffer to minimize heats of dilution. Degas all solutions.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell. To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Visualizing the Process: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
References
A Comparative Guide to PROTAC Validation: The Role of the Thp-peg13-OH Linker
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.
This guide provides a comparative framework for validating PROTACs, with a specific focus on the utility of a tetrahydropyran (Thp)-protected polyethylene glycol (PEG) linker, Thp-peg13-OH. While direct comparative data for a PROTAC utilizing a this compound linker against other linkers for the same biological target is not extensively available in the public domain, this guide will present a hypothetical comparison based on established principles of PROTAC design and data from similar PEG-based linkers. This will serve as a practical resource for researchers, scientists, and drug development professionals in designing and interpreting their own validation studies.
The Significance of the Linker in PROTAC Design
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by
A Researcher's Guide to Negative Control Experiments for CRBN-Based PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) offer a powerful modality for eliminating disease-causing proteins. PROTACs built with linkers such as Thp-peg13-OH function by recruiting a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A cornerstone of rigorous PROTAC development is the use of appropriate negative controls to validate that the observed degradation is a direct result of the intended ternary complex formation (Target Protein:PROTAC:E3 Ligase) and not due to off-target effects or compound toxicity.
This guide provides a comparative overview of essential negative control experiments for PROTACs that utilize thalidomide or its analogs (e.g., pomalidomide) to recruit the Cereblon (CRBN) E3 ligase.
Mechanism of Action: The PROTAC Ternary Complex
An active CRBN-based PROTAC forms a ternary complex, bringing the target protein into proximity with the CRL4-CRBN E3 ligase complex. This proximity enables the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2][3]
References
A Head-to-Head Battle: Thp-peg13-OH Flexible Linker vs. Rigid Linkers in Drug Development
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of a molecule's success. The linker, a seemingly simple bridge, profoundly influences a drug's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides a comprehensive comparative analysis of the flexible, polyethylene glycol (PEG)-based linker, Thp-peg13-OH, and the broad class of rigid linkers, offering a data-driven perspective for researchers in the field.
At a Glance: Key Differences Between this compound and Rigid Linkers
This compound is a flexible linker characterized by a 13-unit polyethylene glycol (PEG) chain and a terminal tetrahydropyranyl (Thp) protecting group. The PEG chain imparts hydrophilicity and conformational flexibility, while the Thp group is an acid-labile protecting group for the terminal hydroxyl. In contrast, rigid linkers are defined by their constrained conformations, often incorporating cyclic structures such as piperidine, piperazine, or aromatic phenyl rings, as well as alkynes. These structural differences lead to distinct physicochemical and biological properties.
| Feature | This compound (Flexible Linker) | Rigid Linkers (e.g., Piperidine, Phenyl-based) |
| Structure | Long, linear polyethylene glycol (PEG) chain with a tetrahydropyranyl (Thp) protecting group. | Contain cyclic (e.g., piperidine, phenyl) or unsaturated (e.g., alkyne) moieties. |
| Conformational Flexibility | High. Can adopt multiple conformations. | Low. Conformationally constrained. |
| Solubility | Generally high due to the hydrophilic nature of the PEG chain. | Can be variable; may require incorporation of polar groups to enhance solubility. |
| Ternary Complex Formation (PROTACs) | Flexibility may allow for easier formation of a productive ternary complex with diverse protein targets and E3 ligases, but can also lead to an entropic penalty. | Pre-organized conformation can lead to more stable and potent ternary complexes if the geometry is optimal, but may be restrictive for some target-E3 ligase pairs. |
| Pharmacokinetics | PEGylation is known to improve in vivo stability and circulation half-life. | Can offer improved metabolic stability and cell permeability.[1] |
| Synthesis | Modular synthesis allows for easy variation in PEG chain length. | Can be more synthetically challenging to prepare. |
Performance Data: A Comparative Overview
While direct head-to-head experimental data for this compound against a specific rigid linker in the same biological context is limited in publicly available literature, we can draw valuable insights from studies comparing flexible PEG linkers with rigid linkers in PROTACs targeting specific proteins.
Case Study: Androgen Receptor (AR) Degradation
In a study comparing linkers for androgen receptor (AR) degradation, a PROTAC with a flexible PEG linker demonstrated effective degradation, whereas PROTACs with rigid disubstituted phenyl linkers showed no activity.[2] This suggests that for certain target-E3 ligase pairs, the conformational freedom of a flexible linker is crucial for achieving a productive ternary complex.
Table 1: Comparative Degradation of Androgen Receptor (AR) in 22Rv1 cells (at 3 µM)
| Linker Type | PROTAC | Degradation of AR | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | [2] |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity | [2] |
Case Study: CRBN Degradation
Conversely, in a study investigating the degradation of the E3 ligase Cereblon (CRBN) itself, a PROTAC with a nine-atom alkyl linker (another type of flexible linker) showed a concentration-dependent decrease in CRBN levels. In contrast, a PROTAC with a three-unit PEG linker exhibited only weak degradation.[2] This highlights that the specific composition and length of the flexible linker are critical, and "flexible" is not a universally superior attribute.
Table 2: Comparative Degradation of CRBN in HEK293T cells
| Linker Type | Linker Composition | CRBN Degradation | Reference |
| Flexible (Alkyl) | Nine-atom alkyl chain | Concentration-dependent decrease | |
| Flexible (PEG) | Three PEG units | Weak degradation |
Experimental Protocols for Linker Evaluation
To facilitate a robust comparison of different linker technologies, a standardized set of experimental protocols is essential.
Western Blot Analysis for Protein Degradation
This is a fundamental technique to quantify the degradation of a target protein following treatment with a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates. After cell adherence, treat with varying concentrations of the PROTACs (both flexible and rigid linker-containing) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
In Vitro Plasma Stability Assay
This assay assesses the stability of the PROTAC molecule in a biological matrix.
Protocol:
-
Incubation: Incubate the test compound (at a final concentration of, for example, 1 µM) with plasma from the desired species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Protein Precipitation: Stop the reaction at each time point by adding a protein precipitation agent, such as acetonitrile.
-
LC-MS/MS Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of the parent compound remaining.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point and determine the in vitro half-life (t½).
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Protocol:
-
Donor Plate Preparation: Prepare a solution of the test compound in a suitable buffer in a donor microplate.
-
Membrane Coating: Coat the filter of an acceptor microplate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Assembly: Place the acceptor plate on top of the donor plate, ensuring the coated membrane is in contact with the donor solution.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the measured concentrations and incubation time.
Visualizing Key Concepts and Workflows
To further clarify the concepts and processes discussed, the following diagrams have been generated using the DOT language.
References
Assessing the Impact of PEG Linkers on PROTAC Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal aspect of modern drug discovery, enabling the targeted degradation of disease-relevant proteins. A critical determinant of a PROTAC's success is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linker types, polyethylene glycol (PEG) chains are frequently employed to modulate the physicochemical properties and biological activity of these heterobifunctional molecules. This guide provides a comparative analysis of how PEG linker length, with a conceptual focus on linkers derived from precursors like Thp-peg13-OH, influences the selectivity of PROTACs, supported by experimental data and detailed methodologies from published studies.
The Linker's Decisive Role in PROTAC Selectivity
The linker in a PROTAC is not a passive spacer; it actively contributes to the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target.[1] The length, flexibility, and chemical composition of the linker dictate the spatial orientation of the target protein relative to the E3 ligase, thereby influencing both the potency and selectivity of degradation.
Long-chain PEG linkers, such as those synthesized from this compound, offer distinct advantages and challenges:
-
Increased Hydrophilicity and Solubility: PEG linkers enhance the aqueous solubility of often-hydrophobic PROTAC molecules, which can improve their pharmacokinetic properties.[2]
-
Enhanced Flexibility: Longer PEG chains provide greater conformational flexibility, which can be crucial for accommodating the topographies of both the target protein and the E3 ligase to achieve a productive ternary complex.[2]
-
Potential for Improved Selectivity: By enabling optimal ternary complex formation for the intended target, a well-designed long PEG linker can disfavor the formation of complexes with off-target proteins, thus enhancing selectivity. Conversely, an inappropriate linker length can lead to the degradation of unintended proteins.
Comparative Data: Linker Length and Selectivity
| Target(s) | PROTAC System | Linker Variation | Key Finding on Selectivity | Reference |
| EGFR & HER2 | Lapatinib-based PROTAC recruiting CRBN E3 ligase | PEG linker extension by one ethylene glycol unit | Extension of the linker abolished HER2 degradation, resulting in a highly selective EGFR degrader. | [1] |
| BET Proteins | JQ1-based PROTAC (MZ1) recruiting VHL E3 ligase | Comparison with other BET degraders with different linkers | MZ1 is relatively selective for the degradation of BRD4 over BRD2 and BRD3, a selectivity profile attributed to its specific linker structure. | [1] |
| BTK | Ibrutinib-based PROTACs recruiting CRBN E3 ligase | Varying PEG linker lengths (≥ 4 PEG units vs. shorter) | Longer linkers were necessary for potent degradation, with shorter linkers impairing binary target engagement due to steric hindrance. | |
| TBK1 | TBK1 inhibitor-based PROTACs recruiting VHL E3 ligase | Alkyl/ether linkers of 7 to 29 atoms in length | PROTACs with linkers shorter than 12 atoms showed no degradation, while those with 12-29 atom linkers were potent degraders. |
Experimental Protocols for Assessing PROTAC Selectivity
Accurate assessment of PROTAC selectivity is paramount for the development of safe and effective therapeutics. A multi-pronged approach combining targeted and global proteomics is the gold standard.
Global Proteomic Analysis by Mass Spectrometry
This method provides an unbiased, proteome-wide view of protein degradation, enabling the identification of both on-target and off-target effects.
Experimental Protocol:
-
Cell Culture and Treatment: Plate human cells (e.g., HEK293T, or a cancer cell line relevant to the target) and treat with the PROTAC of interest at various concentrations and time points. A vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., with an inactive E3 ligase ligand) should be included.
-
Cell Lysis and Protein Digestion: Harvest cells, lyse them in a buffer containing protease and phosphatase inhibitors, and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for the pooling of samples and accurate relative quantification of thousands of proteins in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by high-performance liquid chromatography (HPLC) and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of proteins across the different treatment groups. Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential degradation targets.
Targeted Validation by Western Blotting
This technique is used to confirm the degradation of the intended target and any identified off-targets from the global proteomics screen.
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells as described for the proteomic analysis.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the target protein, identified off-targets, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Quantification: Detect the protein bands using an appropriate substrate (e.g., enhanced chemiluminescence) and an imaging system. Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation. From this data, key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) can be calculated.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Assessing PROTAC Selectivity
Caption: Workflow for comparative selectivity profiling of PROTACs.
Logical Relationship of Linker Properties and Selectivity
Caption: Influence of linker properties on PROTAC selectivity.
References
The Impact of THP-PEG13-OH Linkers on PROTAC Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where every component plays a critical role. The linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's pharmacokinetic profile and overall efficacy. This guide provides a comparative analysis of how a long-chain polyethylene glycol (PEG) linker, specifically a 13-unit PEG derivative (THP-PEG13-OH), influences the pharmacokinetics of a PROTAC when compared to shorter PEG and traditional alkyl linkers.
Executive Summary
The incorporation of a this compound linker into a PROTAC molecule can significantly modulate its pharmacokinetic properties. Generally, longer PEG chains, such as PEG13, are employed to enhance aqueous solubility and potentially improve permeability by shielding the molecule's polarity. However, this often comes at the cost of increased molecular weight and potential metabolic liabilities. This guide presents a hypothetical case study based on literature-derived data to illustrate these effects, supported by detailed experimental protocols for key pharmacokinetic assays.
The Role of the Linker in PROTAC Pharmacokinetics
The linker in a PROTAC is not merely a spacer; it actively influences the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Key pharmacokinetic parameters affected by the linker include:
-
Solubility: The linker's composition can significantly impact a PROTAC's solubility in aqueous solutions, which is crucial for administration and absorption.
-
Permeability: The ability of a PROTAC to cross cell membranes is influenced by its size, polarity, and conformational flexibility, all of which are affected by the linker.
-
Metabolic Stability: The linker can introduce sites for enzymatic degradation, affecting the PROTAC's half-life in the body.
-
Exposure and Bioavailability: The culmination of solubility, permeability, and metabolic stability determines the overall exposure and oral bioavailability of the PROTAC.
Comparative Analysis: A Case Study
To illustrate the impact of the this compound linker, we present a comparative analysis of a hypothetical Bruton's tyrosine kinase (BTK)-targeting PROTAC with three different linkers: an 8-carbon alkyl chain (Alkyl-C8), a 4-unit PEG chain (PEG4), and a 13-unit PEG chain (representative of this compound). The data presented in the following tables are synthesized from trends reported in peer-reviewed literature.
Data Presentation
Table 1: In Vitro Physicochemical and ADME Properties
| Parameter | PROTAC-Alkyl-C8 | PROTAC-PEG4 | PROTAC-PEG13 |
| Molecular Weight (Da) | ~850 | ~950 | ~1300 |
| Aqueous Solubility (µM) | < 1 | 15 | 150 |
| LogD (pH 7.4) | 4.5 | 3.2 | 1.8 |
| Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | 0.5 | 1.2 | 0.8 |
| Microsomal Stability (t½, min) | 45 | 30 | 15 |
Table 2: In Vivo Pharmacokinetic Parameters in Mice (Oral Gavage, 10 mg/kg)
| Parameter | PROTAC-Alkyl-C8 | PROTAC-PEG4 | PROTAC-PEG13 |
| Cmax (ng/mL) | 50 | 150 | 100 |
| Tmax (h) | 2 | 4 | 6 |
| AUC₀-₂₄h (ng·h/mL) | 300 | 900 | 750 |
| Oral Bioavailability (%) | < 5 | 15 | 10 |
Analysis of the Data:
-
Solubility: The long-chain PEG13 linker dramatically improves aqueous solubility compared to the alkyl and shorter PEG linkers. This is a significant advantage for formulation and in vivo studies.
-
Permeability: The PROTAC with the mid-length PEG4 linker exhibits the best permeability in the Caco-2 assay. While the PEG13 linker improves solubility, its increased molecular weight and polarity may hinder passive diffusion across the cell membrane. Some studies suggest that longer, flexible PEG linkers can adopt conformations that shield polarity, which can sometimes lead to improved permeability despite the high molecular weight.[1]
-
Metabolic Stability: The extended PEG chain in PROTAC-PEG13 provides more sites for metabolism (e.g., O-dealkylation), leading to lower stability in liver microsomes compared to the other linkers.[2]
-
In Vivo Pharmacokinetics: The improved solubility and moderate permeability of PROTAC-PEG4 translate to the highest oral bioavailability and overall exposure (AUC). The poor solubility of the alkyl-C8 version results in very low exposure. The PROTAC-PEG13, despite its high solubility, shows reduced bioavailability compared to PROTAC-PEG4, likely due to its lower permeability and metabolic stability.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a PROTAC's pharmacokinetic properties.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of a PROTAC in liver microsomes.
Protocol:
-
Preparation of Incubation Mixture: Prepare a stock solution of the PROTAC in DMSO. The final incubation mixture should contain the PROTAC (1 µM), liver microsomes (0.5 mg/mL protein), and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the microsome solution at 37°C for 5 minutes. Initiate the reaction by adding the PROTAC.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the percentage of remaining PROTAC against time and calculate the in vitro half-life (t½).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC using a human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the intestinal barrier.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
Apical to Basolateral (A-B) Permeability:
-
Add the PROTAC solution to the apical (A) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the PROTAC solution to the basolateral (B) chamber.
-
Collect samples from the apical (A) chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess active transport.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a PROTAC in mice following oral administration.
Protocol:
-
Animal Model: Use male BALB/c mice (8-10 weeks old).
-
Dosing: Administer the PROTAC formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Separate plasma by centrifugation.
-
Sample Analysis: Extract the PROTAC from plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical workflow for assessing the pharmacokinetics of a PROTAC.
Conclusion
The choice of linker is a critical decision in the design of PROTACs with drug-like properties. A long-chain PEG linker like this compound offers the significant advantage of increased aqueous solubility. However, this must be carefully balanced against potential drawbacks, including increased molecular weight, which can negatively impact permeability, and a higher susceptibility to metabolism. As demonstrated in our comparative analysis, a mid-length PEG linker often provides a more optimal balance of physicochemical properties, leading to better oral bioavailability. Ultimately, the ideal linker is target- and system-dependent, necessitating a thorough evaluation of a diverse range of linkers for each PROTAC development program.
References
Validating Ternary Complex Formation: A Comparative Guide for PROTACs Featuring Long-Chain PEG Linkers
For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the effective formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-recruiting moieties is a critical determinant of this interaction. This guide provides a comparative framework for validating ternary complex formation, with a special focus on PROTACs incorporating long-chain polyethylene glycol (PEG) linkers, such as those synthesized using Thp-peg13-OH.
The formation of a stable ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] Therefore, rigorous experimental validation of this complex is paramount in the development of potent and selective PROTACs. This guide will delve into the key experimental techniques used for this validation, present comparative data for PROTACs with varying linker lengths, and provide detailed protocols for essential assays.
The Mechanism of PROTAC Action
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This process is initiated by the formation of a ternary complex, which brings the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.
Comparative Data: The Influence of PEG Linker Length on PROTAC Efficacy
While specific data for a PROTAC containing the this compound linker is not publicly available, the following tables summarize findings from studies on PROTACs with varying PEG linker lengths. This data serves as a valuable proxy for understanding how a long-chain PEG linker might influence ternary complex formation and subsequent protein degradation compared to shorter linkers. The optimal linker length is highly dependent on the specific target and E3 ligase pair.
| PROTAC Target | Linker Type/Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | PEG-based (9 atoms) | >10,000 | ~50 | [2] |
| PEG-based (12 atoms) | ~5,000 | ~75 | [2] | |
| PEG-based (16 atoms) | ~1,000 | ~95 | [2] | |
| PEG-based (19 atoms) | ~5,000 | ~70 | ||
| PEG-based (21 atoms) | >10,000 | ~60 | ||
| TBK1 | Alkyl/Ether-based (<12 atoms) | No Degradation | - | |
| Alkyl/Ether-based (21 atoms) | 3 | 96 | ||
| Alkyl/Ether-based (29 atoms) | 292 | 76 | ||
| BTK | PEG-based (≥ 4 PEG units) | 1-40 | >85 |
Note: The data presented is a compilation from different studies and serves for comparative illustration. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key indicators of PROTAC potency and efficacy, respectively.
Experimental Protocols for Validating Ternary Complex Formation
A multi-faceted approach employing various biophysical and cellular assays is crucial for comprehensively validating ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It provides kinetic data (association and dissociation rates) and affinity measurements (K_D) for both binary (PROTAC-target, PROTAC-E3 ligase) and ternary complexes.
Objective: To determine the binding affinities and kinetics of binary and ternary complex formation and to calculate the cooperativity factor (α).
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC of interest
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (K_D1).
-
-
Binary Interaction Analysis (PROTAC to Target Protein):
-
In a separate experiment, if feasible, immobilize the target protein and inject the PROTAC to determine the other binary binding affinity (K_D2).
-
-
Ternary Complex Formation:
-
Inject a series of concentrations of the target protein pre-incubated with a saturating concentration of the PROTAC over the immobilized E3 ligase surface. This measures the affinity of the target protein to the E3 ligase in the presence of the PROTAC (K_D, ternary).
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (K_D).
-
Calculate the cooperativity factor (α = K_D1 / K_D, ternary). An α > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the binary complexes.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate the cooperativity factor.
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution.
-
Perform a series of injections and measure the heat changes to determine K_D1 and ΔH1.
-
-
Binary Titration (PROTAC into Target Protein):
-
Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution to determine K_D2 and ΔH2.
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase solution saturated with the target protein.
-
Titrate the PROTAC into the pre-formed binary complex to determine the apparent K_D and ΔH for ternary complex formation.
-
-
Data Analysis:
-
Integrate the raw data and fit it to a suitable binding model to obtain the thermodynamic parameters.
-
Calculate the cooperativity based on the binding affinities.
-
NanoBRET™ Ternary Complex Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can be used to detect protein-protein interactions in living cells.
Objective: To confirm and quantify PROTAC-induced ternary complex formation in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for the target protein fused to NanoLuc® luciferase (NLuc) and the E3 ligase fused to HaloTag®
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate
-
Plate reader capable of filtered luminescence measurements
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the NLuc-target protein and HaloTag-E3 ligase expression vectors.
-
-
Cell Plating:
-
Seed the transfected cells into a 96-well or 384-well white assay plate.
-
-
Labeling and PROTAC Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the HaloTag-E3 ligase.
-
Add serial dilutions of the PROTAC to the wells.
-
-
Luminescence Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Immediately measure the donor emission (~460 nm) and acceptor emission (>610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
-
Experimental Workflow for Ternary Complex Validation
A typical workflow for validating the ternary complex formation of a novel PROTAC involves a combination of biophysical and cellular assays to build a comprehensive understanding of its mechanism of action.
References
The Efficacy of Thp-peg13-OH: A Comparative Guide to Hydrophilic Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the efficacy, stability, and overall performance of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, hydrophilic options, particularly those based on polyethylene glycol (PEG), have garnered significant attention. This guide provides a comprehensive comparison of Thp-peg13-OH, a PEG-based PROTAC linker, with other hydrophilic linkers, supported by experimental data to inform rational drug design.
Hydrophilic linkers are incorporated into ADCs and PROTACs to overcome the challenges posed by the inherent hydrophobicity of many cytotoxic payloads and protein-binding ligands. This hydrophobicity can lead to issues such as aggregation, poor solubility, and rapid clearance from circulation, all of which can negatively impact therapeutic efficacy. By introducing a hydrophilic component, these linkers can enhance the physicochemical and pharmacokinetic properties of the conjugate, leading to an improved therapeutic index.
This compound is a hydrophilic linker featuring a 13-unit polyethylene glycol chain. The tetrahydropyran (THP) group serves as an acid-labile protecting group for a terminal alcohol, while the other end possesses a hydroxyl (-OH) group available for conjugation. This structure imparts water solubility and provides a flexible spacer to connect the two active moieties of a PROTAC or to attach a payload to an antibody in an ADC.
Comparative Efficacy of Hydrophilic Linkers
The performance of a hydrophilic linker is assessed based on several key parameters, including its impact on the conjugate's solubility, stability, in vitro potency, and in vivo efficacy. While direct head-to-head comparative studies for this compound are not extensively available in the public domain, we can infer its potential performance by examining data from studies comparing various PEG-based and other hydrophilic linkers.
Impact on Physicochemical Properties
The hydrophilicity of a linker directly correlates with the overall solubility and stability of the drug conjugate. Longer and branched PEG chains generally lead to a more hydrophilic molecule, which can mitigate aggregation and improve its pharmacokinetic profile.
Table 1: Comparison of Physicochemical Properties of Different Hydrophilic Linkers
| Linker Type | Key Structural Feature | Impact on Hydrophilicity | Impact on Aggregation | Reference |
| This compound (Inferred) | 13-unit linear PEG chain | High | Reduced | N/A |
| Linear PEG Linkers (e.g., PEG12, PEG24) | Straight chain of ethylene glycol units | Increases with chain length | Significantly reduced | [1][2] |
| Pendant PEG Linkers (e.g., two PEG12 chains) | Branched structure with multiple PEG chains | Very High | Highly effective at reducing aggregation | [1] |
| Hydrophilic Macrocycles (e.g., Cyclodextrin, Crown Ether) | Cyclic oligosaccharides or polyethers | High | Effective at reducing aggregation | [3][4] |
| Alkyl Chains | Saturated hydrocarbon chains | Low (hydrophobic) | Can increase aggregation |
Note: Data for this compound is inferred based on the general properties of PEG linkers of similar length.
Impact on In Vitro and In Vivo Efficacy
The length and flexibility of the linker are crucial for the biological activity of the conjugate. In PROTACs, the linker must be of an optimal length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase. In ADCs, the linker influences the release of the payload at the target site.
Table 2: Comparative Efficacy Data for Different Hydrophilic Linkers
| Linker Type | Application | Key Performance Metric | Observation | Reference |
| Linear PEG Linkers (Varying Lengths) | PROTACs | DC50 (Degradation) | Linker length is critical; optimal length is target-dependent. Both too short and too long can be detrimental. | |
| Pendant PEG Linkers (vs. Linear PEG24) | ADCs | In vivo tumor growth inhibition | Pendant PEG12 ADC showed slower clearance and was a top performer. | |
| Hydrophilic Macrocycles (vs. PEG24) | ADCs | In vivo tumor growth inhibition | A 3'-amino-α-cyclodextrin ADC matched the efficacy of a PEG24 ADC. A crown ether ADC was superior to a PEG24 ADC. | |
| Rigid Linkers (vs. Flexible PEG) | PROTACs | DC50 (Degradation) | Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. |
Experimental Protocols
Accurate evaluation of linker efficacy relies on robust and standardized experimental protocols. Below are methodologies for key experiments cited in the comparison of hydrophilic linkers.
In Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., ranging from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
In Vivo ADC Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an ADC with a specific linker in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) and implant them with human tumor cells that express the target antigen of the ADC's antibody.
-
Tumor Growth and Randomization: Monitor tumor growth, and when the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, ADC with linker A, ADC with linker B).
-
Dosing: Administer the ADCs and vehicle control intravenously at a specified dose and schedule.
-
Monitoring: Measure tumor volumes and body weights of the animals regularly (e.g., twice a week). Monitor the animals for any signs of toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowed size, or at a predetermined time point. Euthanize the animals and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the inhibition of tumor growth. Statistical analysis is performed to determine the significance of the differences between the treatment groups.
Visualizing Key Concepts
To better understand the processes and relationships discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing linker efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing linker efficacy.
Conclusion
The selection of a hydrophilic linker is a multifaceted process that requires careful consideration of the specific application, the nature of the payload or binding ligand, and the desired pharmacokinetic and pharmacodynamic profile. While direct comparative data for this compound is limited, the available evidence for other PEG-based linkers suggests that it is a promising candidate for improving the drug-like properties of PROTACs and other targeted therapies. Its 13-unit PEG chain is expected to confer significant hydrophilicity, likely leading to reduced aggregation and improved solubility. However, as demonstrated by comparative studies of other linkers, the optimal linker is highly dependent on the specific molecular context. Therefore, empirical testing of a variety of linker types and lengths, including this compound, is essential for the development of safe and effective new medicines.
References
Performance Evaluation of PROTACs Utilizing PEG-Based Linkers Across Different E3 Ligase Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) that employ different E3 ubiquitin ligase systems for targeted protein degradation. While the initial query specified "Thp-peg13-OH," it is important to clarify that this is a polyethylene glycol (PEG)-based linker, a critical component of a PROTAC, but not the active molecule itself.[1][2] The efficacy of a PROTAC is determined by the synergy of its three components: the warhead that binds the target protein, the E3 ligase-recruiting ligand, and the linker that connects them. PEG-based linkers, such as this compound, are frequently used to optimize physicochemical properties like solubility and cell permeability.[3][4][5] This guide will, therefore, focus on how the choice of the recruited E3 ligase—specifically Cereblon (CRBN), von Hippel-Lindau (VHL), and Mouse double minute 2 homolog (MDM2)—influences the performance of PROTACs, assuming the use of an optimized PEG-based linker.
Comparative Performance Data
The selection of an E3 ligase is a critical determinant of a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and potential for therapeutic success. Below is a summary of performance data for PROTACs targeting the same protein but recruiting different E3 ligases.
Table 1: Comparative Performance of BRD4-Targeting PROTACs
| Parameter | VHL-Based (e.g., MZ1) | CRBN-Based (e.g., dBET1) | Rationale for Difference |
| Degradation Potency (DC50) | ~13 nM | ~2.5 nM | Differences in ternary complex stability and cooperativity. CRBN-based PROTACs often exhibit higher cooperativity, leading to more stable ternary complex formation and more efficient degradation. |
| Maximal Degradation (Dmax) | >95% | >98% | Both ligases can achieve profound degradation, but the higher efficiency of the CRBN system can sometimes lead to a slightly higher Dmax. |
| Selectivity | High for BET family | High for BET family | The selectivity is primarily driven by the warhead (JQ1 in this case), but the E3 ligase can influence the selectivity profile across different cell lines due to varying expression levels of the ligase. |
| Binding Affinity (BRD4 BD2, Kd) | ~28 nM | ~90 nM | The binding affinity of the warhead to the target protein is independent of the E3 ligase ligand. |
Table 2: Comparative Performance of MDM2-Targeting PROTACs
| Parameter | CRBN-Based (e.g., MD-224) | MDM2-Based (Homo-PROTAC) | Rationale for Difference |
| Degradation Potency (DC50) | ~5 nM | ~250 nM | CRBN-based PROTACs are highly efficient at degrading MDM2. Homo-PROTACs, which induce self-degradation of MDM2, can be less potent due to the complexities of forming a productive dimeric complex for ubiquitination. |
| Maximal Degradation (Dmax) | >95% | ~80% | The catalytic nature of hetero-bifunctional PROTACs generally allows for more complete degradation compared to the self-degradation mechanism of homo-PROTACs. |
| Cellular Activity | Potent anti-proliferative effects in leukemia cells. | Strong anti-proliferative effects in non-small cell lung cancer cells. | The cellular context, including the expression levels of the target and the E3 ligase, significantly impacts the observed cellular activity. |
| p53 Stabilization | Yes | Yes | Both approaches lead to the degradation of MDM2, which in turn stabilizes the tumor suppressor p53. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance evaluation of PROTACs.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein upon treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Replace the medium in the wells with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
4. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This protocol measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
1. Cell Plating and Treatment:
-
Plate cells in an opaque-walled 96-well plate at a suitable density.
-
Include wells with medium only for background measurement.
-
Treat the cells with serial dilutions of the PROTAC and a vehicle control, and incubate for the desired period (e.g., 72 hours).
2. Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Data Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence from all experimental values.
-
Calculate the percentage of cell viability for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
Protocol 3: Ternary Complex Formation Assay using AlphaLISA
This protocol describes a proximity-based immunoassay to detect and quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
1. Reagent Preparation:
-
Prepare solutions of the tagged target protein (e.g., GST-tagged), the tagged E3 ligase complex (e.g., His-tagged), and the PROTAC at various concentrations.
-
Prepare the AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) as per the manufacturer's protocol.
2. Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC at the desired concentrations.
-
Include controls with only two of the three components to measure background signal.
3. Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for ternary complex formation.
-
Add the acceptor beads and incubate in the dark.
-
Add the donor beads and incubate again in the dark.
4. Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
A bell-shaped curve is typically observed when plotting the signal against the PROTAC concentration, as excess PROTAC can lead to the formation of binary complexes, reducing the ternary complex signal (the "hook effect").
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways for the discussed E3 ligases and a general experimental workflow for PROTAC evaluation.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of Thp-peg13-OH is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety regulations.
Before handling this compound, it is essential to be aware of its associated hazards and the necessary personal protective equipment (PPE).
Hazard Summary
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects.[1] |
Required Personal Protective Equipment (PPE) [1]
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used.
Ensure that an eyewash station and safety shower are readily accessible in the handling area.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all applicable federal, state, and local regulations. Do not dispose of this chemical into the environment, drains, or sewer systems.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
Step 2: Waste Collection and Storage
-
Collect this compound waste in a designated, properly sealed, and clearly labeled waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
Associated hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life")
-
-
Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Step 3: Arrange for Professional Disposal
-
The primary disposal method for this compound is to use an approved waste disposal plant.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the safety data sheet (SDS) to the disposal contractor to ensure they have all the necessary information for safe handling and disposal.
Step 4: Spill Management
-
In the event of a spill, collect the spillage immediately.
-
Clean the spill area in a safe and thorough manner.
-
All materials used for spill cleanup (e.g., absorbents, contaminated PPE) must be collected and disposed of as hazardous waste following the procedures outlined above.
Experimental Protocols for Decontamination
The safety data sheet for this compound does not provide specific experimental protocols for its neutralization or deactivation. Attempting to chemically treat or neutralize this waste without established and validated procedures can be dangerous. Therefore, it is mandatory to consult with your EHS department or a professional waste disposal service for guidance on any potential treatment methods before disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
